molecular formula C6H8N2O2S B1299437 Methyl 2-amino-5-methylthiazole-4-carboxylate CAS No. 63257-03-4

Methyl 2-amino-5-methylthiazole-4-carboxylate

Cat. No.: B1299437
CAS No.: 63257-03-4
M. Wt: 172.21 g/mol
InChI Key: ZPFCEYUYBJVUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-methylthiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFCEYUYBJVUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360614
Record name Methyl 2-amino-5-methylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63257-03-4
Record name Methyl 2-amino-5-methylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on Methyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-methylthiazole-4-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a versatile building block for the synthesis of more complex structures. The 2-aminothiazole ring system is a key feature in drugs developed for a range of therapeutic areas, including the treatment of allergies, hypertension, inflammation, and infections caused by bacteria and HIV.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and biological significance of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₈N₂O₂S[2]
Molecular Weight 172.20 g/mol [2]
CAS Number 63257-03-4[2]
Appearance Pale yellow powder / Solid[2][3]
Melting Point 165–168 °C[3]
Boiling Point (Predicted) 301.3±22.0 °C at 760 mmHg[4]
Density (Predicted) 1.339±0.06 g/cm³[4]
pKa (Predicted) 2.94±0.10[4]
Storage Temperature 2-8°C (protect from light)[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized compounds. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusSolventChemical Shift (δ) in ppmMultiplicityAssignmentReference
¹H NMRDMSO-d₆2.49s3H (thiazole-CH₃)[3]
3.70s3H (ester-OCH₃)[3]
6.97s2H (NH₂)[3]
¹³C NMRDMSO-d₆12.7-thiazole-CH₃[3]
52.1-ester-OCH₃[3]
135.2-C5-thiazole[3]
137.1-C4-thiazole[3]
164.3-C=O (ester)[3]
167.5-C2-thiazole (C-NH₂)[3]
Infrared (IR) Spectroscopy
Wavenumber (νₘₐₓ) in cm⁻¹AssignmentReference
3433N-H stretch (amine)[3]
1688C=O stretch (conjugated ester)[3]
Mass Spectrometry (MS)
Ionization MethodCalculated m/z (M+H)⁺Found m/z (M+H)⁺Reference
FTMS-ESI173.0385173.0379[3]

Synthesis and Reactivity

This compound and its derivatives are typically synthesized via the Hantzsch thiazole synthesis. A common method involves the reaction of an α-haloketone with a thiourea derivative.

A general one-pot procedure for the synthesis of related 2-substituted-4-methylthiazole-5-carboxylates has been described, which is more efficient than traditional two-step methods.[1] This involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) followed by the addition of thiourea.[1] The ethyl ester analogue, ethyl 2-amino-4-methylthiazole-5-carboxylate, is a significant building block in organic synthesis, particularly for preparing medicinally important agents.[1]

The amino group at the C2 position can be further modified. For instance, it can be acylated to form amides, which can lead to derivatives with altered biological activities.[5][6]

Experimental Protocol: General Synthesis of 2-Amino-5-derivatized 4-carboxylate Thiazoles

The following is a general procedure adapted from the literature for the synthesis of related compounds, which can be modified for this compound.

General Procedure A:

  • Dissolve methyl dichloroacetate in anhydrous ether at 0°C.

  • Add the appropriate aldehyde (in this case, a precursor to the 5-methyl group) to the stirring solution.

  • Add sodium methoxide (NaOMe) to the reaction mixture.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated and purified, typically by recrystallization.

Note: This is a generalized protocol and specific reaction conditions such as stoichiometry, temperature, and reaction time would need to be optimized for the synthesis of the title compound.

Biological and Pharmacological Significance

The 2-aminothiazole-4-carboxylate scaffold is a promising template for the development of new therapeutic agents.[3][7] Derivatives of this core structure have shown a wide range of biological activities.

Antimicrobial Activity

Several derivatives of the 2-aminothiazole-4-carboxylate scaffold have been identified as having potent activity against Mycobacterium tuberculosis H37Rv.[3][7] For example, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM).[3][7] This highlights the potential of this class of compounds in the development of new anti-tubercular drugs. Some derivatives have also demonstrated antibacterial activity against Gram-positive bacteria and moderate antifungal activity.[8]

Anticancer Activity

Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been reported to exhibit significant antileukemic activity against various human cells, indicating a potential for antineoplastic applications.[1] Further studies have shown that certain bifunctional derivatives possess a broad spectrum of anticancer activity against numerous tumor cell lines.[8]

Other Biological Activities

The broader class of 2-aminothiazoles has been investigated for a variety of other pharmacological effects, including anti-inflammatory, antioxidant, and antiviral activities.[9][10][11]

Logical Relationships and Workflows

The following diagrams illustrate the general synthesis pathway and the relationship between the core structure and its potential biological applications.

Synthesis_Workflow Alpha-haloketone Alpha-haloketone Hantzsch_Synthesis Hantzsch_Synthesis Alpha-haloketone->Hantzsch_Synthesis Thiourea_Derivative Thiourea_Derivative Thiourea_Derivative->Hantzsch_Synthesis Methyl_2-amino-5-methylthiazole-4-carboxylate Methyl_2-amino-5-methylthiazole-4-carboxylate Hantzsch_Synthesis->Methyl_2-amino-5-methylthiazole-4-carboxylate Further_Modification Further_Modification Methyl_2-amino-5-methylthiazole-4-carboxylate->Further_Modification Bioactive_Derivatives Bioactive_Derivatives Further_Modification->Bioactive_Derivatives Biological_Applications Core_Scaffold This compound Antimicrobial Antimicrobial Core_Scaffold->Antimicrobial Anticancer Anticancer Core_Scaffold->Anticancer Anti-inflammatory Anti-inflammatory Core_Scaffold->Anti-inflammatory Antioxidant Antioxidant Core_Scaffold->Antioxidant

References

Technical Guide: Methyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 63257-03-4

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-methylthiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and discusses its known biological activities and potential applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a pale-yellow to yellow-brown solid. Its key quantitative properties are summarized in the table below.

PropertyValueReference
CAS Number 63257-03-4[1][2][3]
Molecular Formula C₆H₈N₂O₂S[1][3]
Molecular Weight 172.20 g/mol [4]
Physical Form Pale-yellow to Yellow-brown Solid
Purity Available in purities of 96%, 97%, and 98%[1]
Melting Point 165–168°C[5]
Storage Temperature 2-8°C, Keep in a dark and dry place
SMILES String COC(=O)c1nc(N)sc1C[4]
InChI Key ZPFCEYUYBJVUED-UHFFFAOYSA-N[4]

Safety and Handling

This compound is classified as harmful if swallowed (Acute Tox. 4 Oral) and is associated with the GHS07 pictogram (exclamation mark).[4] Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Experimental Protocol: Synthesis

A general procedure for the synthesis of this compound has been reported in the scientific literature.[5] The following protocol is based on this reported method.

General Procedure A for Synthesis: [5]

  • Reactants:

    • Appropriate α-ketoester

    • Thiourea

    • A suitable solvent (e.g., ethanol)

  • Procedure:

    • Dissolve the α-ketoester and thiourea in the solvent.

    • The reaction mixture is typically heated under reflux for a specified period.

    • Upon completion, the reaction mixture is cooled, and the product is isolated.

    • Purification of the crude product can be achieved by recrystallization from an appropriate solvent to yield the final product as a pale yellow powder.[5]

The synthesis of the title compound, this compound, yielded a pale yellow powder with a melting point of 165–168°C.[5] Spectroscopic data confirmed the structure of the compound.[5]

Biological Activity and Potential Applications

This compound and its derivatives have garnered significant interest due to their diverse biological activities. The 2-aminothiazole scaffold is a key pharmacophore in numerous clinically used drugs.

Antimicrobial and Antitubercular Activity

Derivatives of 2-aminothiazole-4-carboxylate have been identified as having potent activity against Mycobacterium tuberculosis H37Rv.[5] Some derivatives have shown inhibitory activity against the β-ketoacyl-ACP synthase mtFabH, a key enzyme in the fatty acid synthesis pathway of the bacterium.[5] The 2-aminothiazole-4-carboxylate scaffold is considered a promising template for the development of new anti-tubercular agents.[5]

Anticancer and Antimicrobial Potential

Thiazole derivatives are recognized for their potential in treating a range of conditions, including allergies, hypertension, and inflammation. Furthermore, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity and show promise as antineoplastic agents.[6] Some bifunctional derivatives have also been evaluated for their in vitro antimicrobial and anticancer activities, with some compounds showing notable bactericidal activity, particularly against Gram-positive bacteria.

Antioxidant Activity

Derivatives of 2-amino-5-methylthiazole containing a 1,3,4-oxadiazole-2-thiol moiety have been synthesized and evaluated for their antioxidant properties.[7] Certain synthesized compounds exhibited significant radical scavenging potential in various assays.[7]

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_purification Product Isolation cluster_product Final Product R1 α-Ketoester P1 Dissolve in Solvent R1->P1 R2 Thiourea R2->P1 P2 Heat under Reflux P1->P2 P3 Cool Reaction Mixture P2->P3 PU1 Isolate Crude Product P3->PU1 PU2 Recrystallization PU1->PU2 FP This compound PU2->FP

Caption: Generalized workflow for the synthesis of this compound.

Potential Mechanism of Action of Derivatives

The diagram below depicts the inhibitory action of certain 2-aminothiazole derivatives on a key enzyme in Mycobacterium tuberculosis.

G Inhibition of mtFabH cluster_enzyme M. tuberculosis Fatty Acid Synthesis cluster_inhibitor Inhibitor cluster_result Outcome E β-ketoacyl-ACP synthase (mtFabH) R Inhibition of Mycobacterial Growth E->R I 2-Aminothiazole-4-carboxylate Derivative I->E

Caption: Inhibitory action of 2-aminothiazole derivatives on mtFabH in M. tuberculosis.

References

An In-depth Technical Guide to Methyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Methyl 2-amino-5-methylthiazole-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is a thiazole derivative characterized by an amino group at the 2-position, a methyl group at the 5-position, and a methyl carboxylate group at the 4-position.

DOT Script of the Chemical Structure:

chemical_structure cluster_thiazole_ring Thiazole Ring cluster_substituents Substituents C1 C C2 C C1->C2 COOCH3 COOCH₃ C1->COOCH3 4 N1 N C2->N1 CH3_5 H₃C C2->CH3_5 5 C3 C N1->C3 S1 S S1->C1 C3->S1 NH2 H₂N C3->NH2 2

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

IdentifierValueReference
IUPAC Name Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
CAS Number 63257-03-4[1][2]
Molecular Formula C₆H₈N₂O₂S[1]
Molecular Weight 172.20 g/mol [1]
Canonical SMILES COC(=O)c1nc(N)sc1C[1]
InChI 1S/C6H8N2O2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3,(H2,7,8)[1]
InChI Key ZPFCEYUYBJVUED-UHFFFAOYSA-N[1]
Physical Form Solid, pale yellow powder[3]
Melting Point 165–168 °C[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Spectroscopic Data Summary

TechniqueDataReference
¹H NMR (270 MHz, DMSO-d₆) δ 2.49 (s, 3H), 3.70 (s, 3H), 6.97 (s, 2H)[3]
¹³C NMR (270 MHz, DMSO-d₆) δ 12.7, 52.1, 135.2, 137.1, 164.3, 167.5[3]
IR (υₘₐₓ) 3433 cm⁻¹ (N-H stretch, amine), 1688 cm⁻¹ (C=O stretch, conjugated ester)[3]
Mass Spec. FTMS-ESI calculated C₆H₉N₂O₂S (M+H) 173.0385, found 173.0379[3]

Synthesis

The synthesis of 2-aminothiazole-4-carboxylate derivatives often follows a common pathway involving the Hantzsch thiazole synthesis. A widely adopted one-pot procedure for the synthesis of the ethyl ester analog provides a representative method.[4]

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [4]

This protocol describes the synthesis of the ethyl ester, which is analogous to the synthesis of the methyl ester.

  • Bromination: To a mixture of ethyl acetoacetate (1 equivalent) in a solvent system of water and THF at a temperature below 0°C, N-bromosuccinimide (NBS) (1.2 equivalents) is added. The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material is monitored by thin-layer chromatography (TLC).

  • Cyclization: Thiourea (1 equivalent) is then added to the reaction mixture.

  • Heating: The reaction mixture is heated to 80°C for 2 hours.

  • Work-up and Purification: The product, Ethyl 2-amino-4-methylthiazole-5-carboxylate, is then isolated and purified using standard laboratory techniques.

DOT Script of the Synthesis Workflow:

synthesis_workflow start Ethyl Acetoacetate + NBS (in H₂O/THF, <0°C) bromination Stir at Room Temperature (2 hours) start->bromination intermediate Ethyl 2-bromo-3-oxobutanoate (Intermediate) bromination->intermediate cyclization Add Thiourea intermediate->cyclization heating Heat to 80°C (2 hours) cyclization->heating product Ethyl 2-amino-4-methylthiazole-5-carboxylate heating->product

Caption: One-pot synthesis workflow for a 2-aminothiazole-4-carboxylate derivative.

Biological Significance and Applications

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of 2-aminothiazole-4-carboxylate have demonstrated a range of therapeutic potentials.

Anti-tubercular Activity:

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular agents.[3] Some derivatives have shown excellent activity against Mycobacterium tuberculosis H37Rv.[3] The proposed mechanism of action for some of these compounds involves the inhibition of the β-ketoacyl-ACP synthase mtFabH, an enzyme essential for fatty acid synthesis in the bacterium.[3]

DOT Script of the Potential Anti-Tubercular Signaling Pathway:

antitubercular_pathway drug 2-Aminothiazole-4-carboxylate Derivative mtFabH mtFabH (β-ketoacyl-ACP synthase) drug->mtFabH inhibition Inhibition drug->inhibition fatty_acid_synthesis Fatty Acid Synthesis Pathway mtFabH->fatty_acid_synthesis inhibition->mtFabH mycobacterium Mycobacterium tuberculosis Growth fatty_acid_synthesis->mycobacterium inhibition2 Inhibition

Caption: Proposed mechanism of action for anti-tubercular 2-aminothiazole derivatives.

Anticancer and Other Activities:

Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have also been reported to exhibit significant antileukemic activity.[4] The broader class of 2-aminothiazoles has found applications in drug development for treating a variety of conditions, including allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections.[4] Furthermore, these compounds serve as versatile building blocks in organic synthesis for creating medicinally important agents.[4][5]

References

The Biological Versatility of 2-Aminothiazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and a vast library of compounds under investigation.[1][2][3] Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and antidiabetic properties. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic motif.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

2-Aminothiazole derivatives have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3][4] The primary mechanisms underlying their anticancer action involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby preventing cancer cell proliferation.[1]

Quantitative Anticancer Activity

The in vitro anticancer efficacy of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50) or the growth inhibitory concentration (GI50). The following table summarizes the cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50/GI50 Value
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM[1]
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)A549 (Lung Cancer)Strong antiproliferative activity[1]
Compound 20H1299 (Lung Cancer)4.89 µM[3]
Compound 20SHG-44 (Glioma)4.03 µM[3]
TH-39K562 (Leukemia)0.78 µM[1]
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM[3]
Compounds 23 and 24PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[3]
Compound 79aMCF-7 (Breast Cancer)2.32 µg/mL (GI50)[1]
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI50)[1]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)0.8 µM[5]
2-aminobenzothiazole derivative 13HCT116 (Colon Cancer)6.43 ± 0.72 µM[6]
2-aminobenzothiazole derivative 13A549 (Lung Cancer)9.62 ± 1.14 µM[6]
2-aminobenzothiazole derivative 13A375 (Melanoma)8.07 ± 1.36 µM[6]
2-aminobenzothiazole derivative 54MCF-7 (Breast Cancer)Potent PI3Kα inhibitor (IC50 = 1.03 nM)[6]
Thiazole derivative 18A549, MCF-7, U-87 MG, HCT-116IC50 = 0.50–4.75 μM[7]
Thiazole derivative 19MCF-7, U87 MG, A549, HCT116IC50 = 0.30–0.45 μM[7]
Signaling Pathways in Anticancer Activity

The anticancer effects of 2-aminothiazole derivatives are often mediated through the modulation of critical signaling pathways that regulate cell survival and proliferation. A key mechanism is the induction of apoptosis, frequently through the intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][8] This altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1] Furthermore, some derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer.[7][9]

cluster_0 2-Aminothiazole Derivative Action cluster_1 Signaling Cascade cluster_2 Cellular Outcome 2-ATD 2-Aminothiazole Derivative PI3K PI3K 2-ATD->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) 2-ATD->Bcl2 Downregulation Bax Bax (Pro-apoptotic) 2-ATD->Bax Upregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspases Caspases Bcl2->Caspases Inhibition Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of anticancer action.
Experimental Workflow for Anticancer Evaluation

The assessment of the anticancer potential of novel 2-aminothiazole derivatives typically follows a multi-step experimental workflow, beginning with in vitro cytotoxicity screening and progressing to more detailed mechanistic studies.

Start Synthesis of 2-Aminothiazole Derivatives Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blot Analysis (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot End Lead Compound Identification WesternBlot->End

Caption: General experimental workflow for anticancer evaluation.

Antimicrobial Activity: Combating Pathogenic Microbes

2-Aminothiazole derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[5] Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[10]

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial potency. The following table presents the MIC values for selected 2-aminothiazole derivatives against various microbial strains.

Compound/DerivativeTarget OrganismMIC (µg/mL)
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4[10]
Piperazinyl derivative (121d)Escherichia coli8[10]
Thiazolyl-thiourea (124)Staphylococcus aureus4 - 16[10]
Thiazolyl-thiourea (124)Staphylococcus epidermidis4 - 16[10]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)Mycobacterium tuberculosis0.008[10]
Thiourea derivative (3)Gram-positive cocci2 - 32[10]
Thiourea derivative (9)Gram-positive cocci2 - 32[10]
2-AMO derivative 6bMycobacterium tuberculosis H37Rv6.25[11]
2-AMO derivative 7bMycobacterium tuberculosis H37Rv6.25[11]
Thiazole derivative 117 (R1 = OCH3)Escherichia coliRemarkable efficacy[5]
Thiazole derivative 117 (R1 = CH3)Escherichia coliRemarkable efficacy[5]

Other Notable Biological Activities

Beyond their anticancer and antimicrobial properties, 2-aminothiazole derivatives have shown promise in several other therapeutic areas.

Anti-inflammatory Activity

Certain derivatives have demonstrated anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LO). For example, a series of 2-aminothiazole-featured pirinixic acid derivatives were identified as potent dual inhibitors of 5-LO and microsomal prostaglandin E2 synthase-1 (mPGES-1), with IC50 values in the sub-micromolar range.[12]

Antioxidant Activity

Many 2-aminothiazole derivatives exhibit significant antioxidant properties, which are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The antioxidant capacity is typically expressed as the IC50 value, representing the concentration required to scavenge 50% of the free radicals. For instance, one aminothiazole derivative showed a hydroxyl radical scavenging IC50 of 10.51 µM and a superoxide anion radical scavenging IC50 of 10.75 µM, outperforming standard antioxidants like ascorbic acid and trolox in the study.[13]

Antiviral and Antidiabetic Activities

The therapeutic potential of 2-aminothiazoles extends to antiviral and antidiabetic applications. While extensive quantitative data is still emerging, preliminary studies have indicated their ability to inhibit viral replication and modulate key enzymes involved in glucose metabolism, such as α-glucosidase.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 2-aminothiazole derivatives.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the 2-aminothiazole derivative for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry, detecting FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 channel.

Broth Microdilution for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing a series of twofold dilutions of the agent in a liquid growth medium against a standardized inoculum of a specific microorganism.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the 2-aminothiazole derivative and perform serial twofold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Conclusion

2-Aminothiazole derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammation underscores their significant therapeutic potential. The continued exploration of this chemical scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, is poised to yield novel and effective therapeutic agents for a variety of human diseases. The experimental frameworks and data presented in this guide are intended to facilitate these ongoing research and development efforts.

References

Technical Guide: Physicochemical Properties of Methyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Topic: An In-depth Analysis of the Solubility of Methyl 2-amino-5-methylthiazole-4-carboxylate

This technical guide provides a comprehensive overview of the solubility and relevant physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental solubility data in public literature, this guide focuses on established methodologies for its determination and the broader context of its potential biological significance.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents remains largely unpublished. To facilitate future research and provide a template for data presentation, the following table is provided for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of DeterminationReference
Water25e.g., Shake-Flask with HPLC(To be determined)
Ethanol25e.g., Shake-Flask with HPLC(To be determined)
Methanol25e.g., Shake-Flask with HPLC(To be determined)
DMSO25e.g., Shake-Flask with HPLC(To be determined)
Acetonitrile25e.g., Shake-Flask with HPLC(To be determined)
Phosphate-Buffered Saline (pH 7.4)25e.g., Shake-Flask with HPLC(To be determined)

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for drug development. The following are detailed, standardized protocols that can be employed to quantify the solubility of this compound.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved substance.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., water, ethanol, DMSO, PBS at pH 7.4)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining microparticles, filter the aliquot using a syringe filter chemically compatible with the solvent.

  • Dilution: Dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

Analytical Quantification: HPLC Method

HPLC is a precise method for determining the concentration of a compound in a solution.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1100 series or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A suitable mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid, depending on the compound's properties). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

  • Column Temperature: 25 °C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted, saturated sample solution and record its peak area.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of the compound in the original saturated solution.

Analytical Quantification: UV-Vis Spectrophotometry

For compounds with a strong chromophore, UV-Vis spectrophotometry offers a simpler and faster method for concentration determination.

Procedure:

  • Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a series of standard solutions of known concentrations.

  • Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

  • Sample Analysis: Measure the absorbance of the diluted, saturated sample solution at λmax.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the solubility.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute filtered solution E->F G Quantify by HPLC or UV-Vis F->G H Calculate solubility G->H

Workflow for Equilibrium Solubility Determination.
Biological Context: 2-Aminothiazole Derivatives in Drug Discovery

This compound belongs to the 2-aminothiazole class of compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities.[1][2][3] Derivatives of 2-aminothiazole have been investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[4][5] For instance, some 2-aminothiazole-4-carboxylate derivatives have shown activity against Mycobacterium tuberculosis.[6]

The diagram below illustrates a simplified conceptual pathway for the progression of a 2-aminothiazole derivative, such as the target compound, in an early-stage drug discovery process.

G A 2-Aminothiazole Scaffold (e.g., Methyl 2-amino-5- methylthiazole-4-carboxylate) B Chemical Synthesis & Library Generation A->B Starting Material C High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) B->C Test Compounds D Hit Identification C->D Active Compounds E Lead Optimization (Structure-Activity Relationship) D->E Promising Hits F Preclinical Candidate E->F Optimized Leads

Role of 2-Aminothiazoles in Drug Discovery.

References

Spectroscopic Profile of Methyl 2-amino-5-methylthiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl 2-amino-5-methylthiazole-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The following sections present a comprehensive summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₈N₂O₂S, with a molecular weight of 172.20 g/mol .[1] The structural and electronic characteristics of this molecule have been elucidated through various spectroscopic techniques, and the key quantitative data is summarized below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.49Singlet3H-CH₃ (at C5)
3.70Singlet3H-OCH₃ (ester)
6.97Singlet2H-NH₂ (amine)
Solvent: DMSO-d₆, Frequency: 270 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
12.7-CH₃ (at C5)
52.1-OCH₃ (ester)
135.2Thiazole C5
137.1Thiazole C4
164.3C=O (ester)
167.5Thiazole C2
Solvent: DMSO-d₆, Frequency: 270 MHz[2]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are detailed below.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (νₘₐₓ) cm⁻¹Functional Group Assignment
3433N-H stretch (amine)
1688C=O stretch (conjugated ester)
Technique: Attenuated Total Reflection (ATR)[2]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry data for this compound is provided.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeCalculated m/z [M+H]⁺Found m/z [M+H]⁺
FTMS-ESI173.0385173.0379
Technique: Fourier Transform Mass Spectrometry - Electrospray Ionization[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectra were acquired on a JEOL EX 270 spectrometer operating at 270 MHz.[2] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The multiplicity of the signals is indicated as singlet (s).[2]

Infrared (IR) Spectroscopy

Infrared spectra were recorded on a Jasco FT-IR-4200 spectrometer using the Attenuated Total Reflection (ATR) mode.[2] The wavenumbers (νₘₐₓ) are expressed in reciprocal centimeters (cm⁻¹).[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using a JEOL JMS-700 Dual-sector High-resolution Mass Spectrometer with Fourier transform electrospray ionization (FTMS-ESI).[2] The mass-to-charge ratio (m/z) for the molecular ion plus a proton [M+H]⁺ was determined.[2]

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting Compound Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data_Analysis Spectral Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Guide / Whitepaper Data_Analysis->Report

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Hantzsch Thiazole Synthesis of 2-Amino-5-Methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the Hantzsch thiazole synthesis, with a specific focus on the preparation of 2-amino-5-methylthiazole, a valuable building block in medicinal chemistry. This guide includes detailed experimental protocols, quantitative data, and a mechanistic exploration of the synthesis.

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1] The reaction involves the cyclocondensation of an α-haloketone with a thioamide. This method is widely employed in the synthesis of various substituted thiazoles, which are key structural motifs in many biologically active compounds and pharmaceuticals. Thiazole derivatives exhibit a broad range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of 2-aminothiazoles is a significant application of the Hantzsch reaction, typically utilizing thiourea as the thioamide component. The general reaction is known for its simplicity and often proceeds with high yields.

Synthesis of 2-Amino-5-Methylthiazole

The synthesis of 2-amino-5-methylthiazole via the Hantzsch method involves the reaction of a halopropanone (such as 1-chloro-2-propanone or 1-bromo-2-propanone) with thiourea. The reaction proceeds through the initial formation of an isothiouronium salt, followed by intramolecular cyclization and dehydration to yield the final thiazole product.

Reaction Scheme

The overall reaction for the synthesis of 2-amino-5-methylthiazole is as follows:

Hantzsch_Reaction cluster_reactants Reactants cluster_product Product cluster_conditions Conditions R1 1-Halo-2-propanone P 2-Amino-5-methylthiazole R1->P R2 Thiourea R2->P C Solvent (e.g., Ethanol, Water) Heat C->P

Caption: General reaction scheme for the Hantzsch synthesis of 2-amino-5-methylthiazole.

Quantitative Data

The following table summarizes the key quantitative data for the Hantzsch synthesis of 2-amino-5-methylthiazole.

ParameterValueReference
Reactants 1-Chloro-2-propanone, Thiourea
Solvent Ethanol or Water
Reaction Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 70-85%[2]
Melting Point 44-45 °C[2]
Appearance White to pale yellow solid

Note: The yield and reaction conditions can be optimized based on the specific scale and laboratory setup.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 2-amino-5-methylthiazole.

Materials:

  • 1-Chloro-2-propanone (1.0 mol, 92.5 g)

  • Thiourea (1.0 mol, 76.1 g)

  • Ethanol (or Water), 200 mL

  • Sodium hydroxide (solid)

  • Diethyl ether

  • Anhydrous sodium sulfate

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a 500 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend thiourea (76.1 g, 1.0 mol) in 200 mL of ethanol.

  • Begin stirring the suspension and add 1-chloro-2-propanone (92.5 g, 1.0 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add solid sodium hydroxide with stirring and cooling until the solution is basic.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Combine the organic layer and the ethereal extracts. Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield 2-amino-5-methylthiazole as a solid.

Mechanistic Pathway

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Dehydration Thiourea Thiourea Intermediate1 S-Alkylisothiouronium salt Thiourea->Intermediate1 Nucleophilic attack of sulfur on α-carbon Haloketone 1-Halo-2-propanone Haloketone->Intermediate1 Intermediate2 Enol/Enamine tautomer Intermediate1->Intermediate2 Proton transfer Intermediate3 4-Hydroxy-4,5-dihydrothiazole derivative Intermediate2->Intermediate3 Nucleophilic attack of nitrogen on carbonyl carbon Product 2-Amino-5-methylthiazole Intermediate3->Product Elimination of water

Caption: Step-wise mechanism of the Hantzsch synthesis for 2-amino-5-methylthiazole.

Mechanism Description:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a strong nucleophile, attacks the α-carbon of 1-halo-2-propanone, displacing the halide ion to form an S-alkylisothiouronium salt.

  • Tautomerization: The intermediate undergoes tautomerization to form a more reactive enol or enamine intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the isothiourea moiety then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring, a 4-hydroxy-4,5-dihydrothiazole derivative.

  • Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate, leading to the formation of the aromatic 2-amino-5-methylthiazole.

Conclusion

The Hantzsch thiazole synthesis remains a highly efficient and straightforward method for the preparation of 2-amino-5-methylthiazole. Its operational simplicity and generally high yields make it a valuable tool for both academic research and industrial drug development. The understanding of its mechanism allows for further optimization and adaptation for the synthesis of a wide array of thiazole derivatives. This guide provides the essential technical details to successfully implement this important reaction for the synthesis of a key pharmaceutical building block.

References

"starting materials for Methyl 2-amino-5-methylthiazole-4-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for obtaining this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the widely employed Hantzsch thiazole synthesis, detailing both one-pot and two-step methodologies. This document outlines the critical starting materials, provides detailed experimental protocols, and presents quantitative data in a structured format for researchers, scientists, and professionals in drug development.

Introduction

This compound and its derivatives are key intermediates in the synthesis of various biologically active compounds. The 2-aminothiazole scaffold is a prominent feature in pharmaceuticals developed for a range of therapeutic areas, including the treatment of allergies, inflammation, hypertension, and bacterial infections.[1] The efficient and scalable synthesis of this core structure is therefore of significant interest to the chemical and pharmaceutical industries.

The most common and established method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis.[2] This reaction typically involves the condensation of an α-haloketone or a related species with a thioamide. For the synthesis of the target compound, this translates to the reaction between an α-halo derivative of methyl or ethyl acetoacetate and thiourea. This guide will explore the practical execution of this synthesis.

Core Synthetic Pathways

The synthesis of this compound predominantly follows the Hantzsch reaction pathway. This can be achieved through two main approaches: a traditional two-step synthesis involving the isolation of an α-halo intermediate, and a more streamlined one-pot synthesis.

Starting Materials

The key starting materials for the synthesis are commercially available and include:

  • β-Ketoester: Methyl acetoacetate or ethyl acetoacetate. The choice of methyl or ethyl ester determines the final ester group on the thiazole ring.

  • Halogenating Agent: Used to form the reactive α-halo-β-ketoester intermediate. Common agents include:

    • N-Bromosuccinimide (NBS)

    • Sulfuryl chloride (SO₂Cl₂)

  • Thioamide: Thiourea is used to provide the sulfur atom and the 2-amino group of the thiazole ring.

Alternatively, a pre-halogenated starting material like ethyl 2-chloroacetoacetate can be used directly.[3][4][5][6]

Two-Step Synthesis Pathway

In the two-step approach, the β-ketoester is first halogenated to form an α-halo-β-ketoester, which is then isolated before reacting with thiourea to form the thiazole ring.

Two_Step_Synthesis Start Methyl Acetoacetate + Halogenating Agent (e.g., NBS) Intermediate Methyl 2-halo-3-oxobutanoate (Intermediate) Start->Intermediate Step 1: Halogenation (e.g., in Dichloromethane) Product This compound Intermediate->Product Step 2: Cyclization (Heat) Thiourea Thiourea Thiourea->Product

Diagram 1: Two-Step Synthesis Pathway.

This method allows for the purification of the intermediate, which can lead to a cleaner final product, but it is more time-consuming and can result in a lower overall yield due to the additional workup steps.[1]

One-Pot Synthesis Workflow

The one-pot synthesis is an efficient alternative where the halogenation and cyclization reactions are performed sequentially in the same reaction vessel without isolating the intermediate. This approach simplifies the procedure, reduces waste, and can improve the overall yield.[1][2]

One_Pot_Synthesis Start Ethyl Acetoacetate InSitu_Intermediate In situ formation of Ethyl 2-bromo-3-oxobutanoate Start->InSitu_Intermediate Add below 0°C, then stir at RT NBS NBS NBS->InSitu_Intermediate Thiourea Thiourea Cyclization Cyclization Thiourea->Cyclization Add and heat to 80°C InSitu_Intermediate->Cyclization Product Ethyl 2-amino-4-methylthiazole-5-carboxylate Cyclization->Product

Diagram 2: One-Pot Synthesis Workflow.

This method is often preferred for its operational simplicity and efficiency.[2]

Experimental Protocols

The following sections provide detailed experimental procedures. Note that while the target compound is a methyl ester, many published procedures use the closely related ethyl acetoacetate. The protocol can be adapted for methyl acetoacetate.

One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution (NH₃·H₂O)

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a reaction vessel, prepare a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL).

  • Cool the mixture to below 0°C using an ice bath.

  • Slowly add NBS (10.5 g, 0.06 mol) to the cooled mixture.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The progress of the halogenation can be monitored by thin-layer chromatography (TLC).

  • Once the ethyl acetoacetate is consumed, add thiourea (3.80 g, 0.05 mol) to the mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.

  • After cooling to room temperature, filter the mixture to remove any insoluble substances.

  • To the filtrate, add ammonia solution (8.0 mL) to basify the mixture, which will cause the product to precipitate.

  • Stir the resulting yellow suspension at room temperature for 10 minutes.

  • Collect the precipitate by filtration.

  • Wash the filter cake with water (3 x 100 mL).

  • Recrystallize the crude product from ethyl acetate and dry to obtain the pure Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Reagent Quantities for One-Pot Synthesis

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Equiv.
Ethyl Acetoacetate130.146.500.051.00
N-Bromosuccinimide177.9810.50.061.20
Thiourea76.123.800.051.00

Table 2: Reaction Conditions and Yield for One-Pot Synthesis

ParameterValue
Halogenation Step
Initial Temperature< 0°C
Reaction TemperatureRoom Temperature
Duration2 hours
Cyclization Step
Reaction Temperature80°C
Duration2 hours
Overall Yield 72.0% (for Ethyl ester)[1]
Melting Point178–179°C (for Ethyl ester)[1]

Conclusion

The Hantzsch thiazole synthesis provides a reliable and effective method for the preparation of this compound. The one-pot synthesis protocol is particularly advantageous for its simplicity and good yields, making it a preferred method for laboratory and potential scale-up production. Researchers can adapt these methodologies to synthesize a variety of 2-aminothiazole derivatives for applications in drug discovery and development. The use of readily available and cost-effective starting materials further enhances the practical utility of this synthetic route.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-amino-5-methylthiazole-4-carboxylate and its derivatives. This core scaffold is a key building block in medicinal chemistry, notably as a component of kinase inhibitors used in oncology. This document details established synthetic methodologies, provides explicit experimental protocols, and presents quantitative data for a range of synthesized derivatives.

Introduction

The 2-amino-5-methylthiazole-4-carboxylate scaffold is of significant interest in drug discovery due to its presence in a variety of biologically active compounds. These derivatives have demonstrated a range of therapeutic potential, including anti-cancer, anti-tubercular, and anti-inflammatory activities. Their mechanism of action is often attributed to the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. The well-known multi-kinase inhibitor, Dasatinib, which is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), features a 2-aminothiazole core, highlighting the importance of this structural motif in the development of targeted therapies. This guide will explore the key synthetic routes to access this important class of molecules.

Synthetic Methodologies

The synthesis of this compound and its derivatives is primarily achieved through the Hantzsch thiazole synthesis. Variations of this method, including one-pot procedures, have been developed to improve efficiency and yield.

Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea or a substituted thiourea. For the synthesis of the target scaffold, this typically involves the reaction of a methyl or ethyl 2-chloro- or 2-bromo-3-oxobutanoate with thiourea.

A common two-step approach involves the initial synthesis of ethyl 2-bromo-3-oxobutanoate from ethyl acetoacetate and a brominating agent like N-bromosuccinimide (NBS), followed by cyclization with thiourea. However, this method can be cumbersome and may result in lower overall yields.[1]

One-Pot Synthesis from Ethyl Acetoacetate

A more efficient and widely adopted method is a one-pot synthesis that combines the bromination and cyclization steps.[1] This approach simplifies the procedure and generally provides good to excellent yields of the desired 2-aminothiazole derivatives. The general workflow for this one-pot synthesis is depicted below.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product ethyl_acetoacetate Ethyl Acetoacetate bromination Bromination (in situ) ethyl_acetoacetate->bromination nbs N-Bromosuccinimide (NBS) nbs->bromination thiourea Thiourea / Substituted Thiourea cyclization Cyclization thiourea->cyclization bromination->cyclization Intermediate: Ethyl 2-bromo-3-oxobutanoate product Ethyl 2-amino-4- methylthiazole-5-carboxylate Derivative cyclization->product

Figure 1: One-Pot Synthesis Workflow.

Experimental Protocols

General One-Pot Procedure for the Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Unsubstituted Amine)[1]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Ammonia solution (NH₃·H₂O)

  • Ethyl acetate (for recrystallization)

Procedure:

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (10.5 g, 0.06 mol, 1.20 equiv.) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Add thiourea (3.80 g, 0.05 mol, 1.00 equiv.) to the reaction mixture.

  • Heat the mixture to 80°C for 2 hours.

  • After cooling to room temperature, filter the mixture to remove any insoluble substances.

  • To the filtrate, add ammonia solution (8.0 mL) to basify.

  • Stir the resulting yellow flocculent precipitate at room temperature for 10 minutes.

  • Filter the precipitate and wash with water (3 x 100 mL).

  • Recrystallize the crude product from ethyl acetate and dry to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Synthesis of this compound[2]

This procedure involves a Darzens reaction followed by cyclization with thiourea.

Procedure:

  • The synthesis starts with a Darzens reaction between methyl dichloroacetate and an appropriate aldehyde to afford a mixture of an α-chloro glycidic ester and a β-chloro α-oxoester.

  • This mixture is extracted with diethyl ether and immediately reacted with thiourea dissolved in methanol to generate the methyl ester thiazole.

Synthesis of N-Substituted Derivatives

The one-pot procedure described in section 3.1 can be adapted for the synthesis of N-substituted derivatives by replacing thiourea with the corresponding N-substituted thiourea.[2]

Synthesis of 2-Acetamido Derivatives

The amino group of the core scaffold can be readily acylated.

Procedure for the Synthesis of Methyl 2-(2-bromoacetamido)-5-methylthiazole-4-carboxylate: [3]

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add bromoacetyl bromide dropwise with stirring.

  • Allow the reaction to proceed to completion (monitor by TLC).

  • Isolate and purify the product, which is obtained as an off-white powder.

Quantitative Data of Synthesized Derivatives

The following table summarizes the quantitative data for a selection of synthesized methyl and ethyl 2-amino-5-methylthiazole-4-carboxylate derivatives.

R¹ (Ester)R² (Amine Substituent)R³ (Position 5)Yield (%)Melting Point (°C)Reference
EthylHMethyl72178-179[1]
MethylHMethyl38.3165-168[3]
Methyl2-BromoacetamidoMethyl53.7220-222[3]
MethylHPhenyl20.4218-221[3]
Methyl2-BromoacetamidoPhenyl47.9218-220[3]
MethylH3-Chlorophenyl50.7229-232[3]

Biological Activity and Signaling Pathways

Derivatives of 2-aminothiazole are known to exhibit potent biological activities, particularly as kinase inhibitors in cancer therapy. The structural similarity of some derivatives to the drug Dasatinib suggests that they may target similar signaling pathways. Dasatinib is a multi-targeted kinase inhibitor that targets BCR-ABL, SRC family kinases, c-KIT, and PDGFR, among others. Inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K-Akt and MAPK/ERK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition cluster_outcome Cellular Outcome receptor Receptor Tyrosine Kinases (e.g., PDGFR, c-KIT) pi3k PI3K receptor->pi3k ras Ras receptor->ras src SRC Family Kinases src->pi3k src->ras bcr_abl BCR-ABL (in CML) bcr_abl->pi3k bcr_abl->ras akt Akt pi3k->akt proliferation Decreased Proliferation akt->proliferation apoptosis Increased Apoptosis akt->apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription transcription->proliferation aminothiazole 2-Aminothiazole Derivatives (e.g., Dasatinib) aminothiazole->receptor aminothiazole->src aminothiazole->bcr_abl

References

Methodological & Application

"protocol for synthesizing Methyl 2-amino-5-methylthiazole-4-carboxylate in the lab"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate

Introduction this compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a key structural motif found in numerous biologically active molecules. This particular derivative serves as a crucial building block for the synthesis of more complex compounds, including potential anti-tubercular and antineoplastic agents.[1][2][3] Its structure is a modification of the antibiotic thiolactomycin (TLM), and it is explored for developing inhibitors of enzymes like the β-ketoacyl-ACP synthase (mtFabH) in Mycobacterium tuberculosis.[4] The protocol described herein outlines a practical and efficient one-pot laboratory synthesis.

Principle of the Method The synthesis is based on the Hantzsch thiazole synthesis. The modern approach often utilizes a one-pot procedure that combines two key steps: the α-halogenation of a β-ketoester and the subsequent cyclocondensation with a thioamide (in this case, thiourea).[2] The process begins with the bromination of methyl acetoacetate using N-bromosuccinimide (NBS) to form the reactive intermediate, methyl 2-bromo-3-oxobutanoate. Without isolation, this intermediate is reacted with thiourea. The thiourea acts as a nucleophile, attacking the brominated carbon, and subsequent intramolecular condensation and dehydration lead to the formation of the thiazole ring. The final product is isolated after neutralization and purification. This one-pot method is advantageous as it simplifies the experimental procedure, reduces waste, and can lead to good product yields.[1][2]

Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/Conc.Supplier
Methyl AcetoacetateC₅H₈O₃116.12-Sigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98-Sigma-Aldrich
ThioureaCH₄N₂S76.12-Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11-Fisher Scientific
Deionized WaterH₂O18.02--
Ammonia solutionNH₄OH35.0428-30%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11-Fisher Scientific

Procedure This protocol is adapted from an efficient one-pot synthesis for the analogous ethyl ester.[1][2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl acetoacetate (5.81 g, 0.05 mol), deionized water (50.0 mL), and tetrahydrofuran (THF, 20.0 mL).

  • Bromination: Cool the mixture to below 0°C using an ice bath. To this stirred solution, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol, 1.2 equiv.) portion-wise, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).

  • Cyclization: To the reaction mixture, add thiourea (3.80 g, 0.05 mol, 1.0 equiv.).

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours with continuous stirring.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. Insoluble by-products, such as succinimide, may precipitate. Filter the mixture to remove these solids. b. Transfer the filtrate to a beaker and slowly add concentrated ammonia solution while stirring until the pH is basic (approx. pH 8-9). c. A yellow solid product will precipitate. Continue stirring for 15 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration. e. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any remaining salts.

  • Purification: a. Recrystallize the crude product from ethyl acetate to obtain the pure this compound as a pale yellow powder. b. Dry the purified product under vacuum.

Data Summary

Table 1: Reaction Parameters and Yield

ParameterValueReference
Reaction TypeOne-pot, two-step[1][2]
Reactant 1Methyl Acetoacetate-
Reactant 2N-Bromosuccinimide (NBS)-
Reactant 3Thiourea-
SolventWater / THF[1]
Reaction Temperature0°C to 80°C[1]
Reaction Time~4 hours[1]
Product Yield38.3% (for this compound)[4]
72.0% (for analogous ethyl ester)[1]

Table 2: Product Characterization Data

AnalysisResultReference
Appearance Pale yellow powder[4]
Melting Point 165–168°C[4]
¹H NMR (270 MHz, DMSO-d₆)δ 2.49 (s, 3H), 3.70 (s, 3H), 6.97 (s, 2H)[4]
¹³C NMR (270 MHz, DMSO-d₆)δ 12.7, 52.1, 135.2, 137.1, 164.3, 167.5[4]
IR (υ_max, cm⁻¹) 3433 (NH stretch, amine), 1688 (C=O stretch, conjugated ester)[4]
Mass Spec. (FTMS-ESI)Calculated for C₆H₉N₂O₂S (M+H)⁺: 173.0385; Found: 173.0379[4]

Visual Workflow

Synthesis_Workflow Start Start Materials: Methyl Acetoacetate, NBS, Thiourea Mixing 1. Mix Methyl Acetoacetate, Water, and THF in Flask Start->Mixing Cooling 2. Cool Mixture to < 0°C Mixing->Cooling Bromination 3. Add NBS Portion-wise Stir at RT for 2h Cooling->Bromination Cyclization 4. Add Thiourea Heat to 80°C for 2h Bromination->Cyclization Filtration1 5. Cool and Filter to Remove Solids Cyclization->Filtration1 Neutralization 6. Basify Filtrate with Ammonia (pH 8-9) Filtration1->Neutralization Precipitation 7. Stir to Precipitate Product Neutralization->Precipitation Filtration2 8. Collect Product via Vacuum Filtration Precipitation->Filtration2 Washing 9. Wash with Deionized Water Filtration2->Washing Purification 10. Recrystallize from Ethyl Acetate Washing->Purification FinalProduct Final Product: Methyl 2-amino-5- methylthiazole-4-carboxylate Purification->FinalProduct

Caption: One-pot synthesis workflow for this compound.

References

The Versatility of a Thiazole Scaffold: Applications of Methyl 2-amino-5-methylthiazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-amino-5-methylthiazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its inherent structural features, including a reactive amino group and a modifiable carboxylate moiety on a stable thiazole core, make it an attractive starting material for the development of novel therapeutic agents. This document provides an overview of its applications in medicinal chemistry, focusing on its role in the generation of antimicrobial, anticancer, and kinase inhibitor compounds. Detailed protocols for the synthesis and biological evaluation of derivatives are also presented to facilitate further research and development.

Antimicrobial Applications

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The thiazole nucleus is a common feature in many clinically used antimicrobial drugs, and modifications of this core scaffold have led to the discovery of new compounds with potent antimicrobial properties.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various derivatives against selected microbial strains.

Compound IDModificationTest OrganismMIC (µg/mL)Reference
1a Schiff base with 2-hydroxybenzaldehydeStaphylococcus epidermidis250[1]
1b Schiff base with 4-methoxybenzaldehydePseudomonas aeruginosa375[1]
1c Schiff base with 4-hydroxy-3-methoxybenzaldehydeStaphylococcus aureus250[1]
1d Schiff base with 4-chlorobenzaldehydeEscherichia coli375[1]
2a N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa cells1.6 ± 0.8[2]
3a 4,5,6,7-tetrahydrobenzo[d]thiazole derivativeH1299 cells4.89[2]
3b 4,5,6,7-tetrahydrobenzo[d]thiazole derivativeSHG-44 cells4.03[2]
4a Methyl 2-amino-5-benzylthiazole-4-carboxylateMycobacterium tuberculosis H37Rv0.06[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized thiazole derivatives against bacterial strains.

Materials:

  • Synthesized thiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each thiazole derivative in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the compound dilution.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plates with Bacteria A->D B Prepare Compound Stock (in DMSO) C Serial Dilution of Compound (in 96-well plate) C->D E Incubate at 37°C for 18-24h D->E F Visually Inspect for Growth E->F G Measure OD600 E->G H Determine MIC F->H G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Applications

The 2-aminothiazole scaffold is a prominent feature in several approved and investigational anticancer drugs. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

Quantitative Data Summary: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected thiazole derivatives against different cancer cell lines.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
5a 2-phenyl-4-trifluoromethyl thiazole-5-carboxamideA-549 (Lung)>50[4]
5b 2-phenyl-4-trifluoromethyl thiazole-5-carboxamideBel7402 (Liver)>50[4]
5c 2-phenyl-4-trifluoromethyl thiazole-5-carboxamideHCT-8 (Colon)>50[4]
6a N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical)1.6 ± 0.8[2]
7a 4,5,6,7-tetrahydrobenzo[d]thiazole derivativeH1299 (Lung)4.89[2]
7b 4,5,6,7-tetrahydrobenzo[d]thiazole derivativeSHG-44 (Glioma)4.03[2]
8a 2-amino-thiazole-5-carboxylic acid phenylamide derivativeRPMI-8226 (Leukemia)0.08 (GI50)[2]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of thiazole derivatives on cancer cell lines.[5][6][7]

Materials:

  • Synthesized thiazole derivatives

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole derivatives in complete medium from a DMSO stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Compounds B->D C Prepare Compound Dilutions C->D E Incubate for 48-72h D->E F Add MTT Solution E->F G Incubate for 4h F->G H Dissolve Formazan in DMSO G->H I Read Absorbance at 570nm H->I J Calculate Cell Viability I->J K Determine IC50 J->K

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Kinase Inhibitor Applications

The 2-aminothiazole moiety is a well-established scaffold for the development of protein kinase inhibitors.[8][9][10] Notably, the FDA-approved drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole core.[11] Research has demonstrated that derivatives of this compound can be designed to target various kinases involved in cancer and inflammatory diseases.

Quantitative Data Summary: Kinase Inhibitory Activity

The following table summarizes the IC50 values of selected thiazole-based kinase inhibitors.

| Compound ID | Target Kinase | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Dasatinib | pan-Src | <1 |[11] | | CYC116 | Aurora A | 8.0 |[8] | | CYC116 | Aurora B | 9.2 |[8] | | Compound 27 | CK2α | 600 |[12] | | Compound 33 | CK2 | 400 |[13] | | Compound 37 | CRAF | 19 |[13] | | Compound 42 | GSK-3β | 0.29 |[13] | | Compound 43 | GSK-3 | 1.1 |[13] |

Putative Signaling Pathway Inhibition by a Thiazole-based Kinase Inhibitor

The following diagram illustrates a simplified signaling pathway that can be targeted by a thiazole-based kinase inhibitor, leading to the inhibition of cell proliferation and survival.

Signaling Pathway Targeted by Thiazole-based Kinase Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., Src) Receptor->Kinase1 Activation Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylation Effector Effector Protein (e.g., ERK) Kinase2->Effector Phosphorylation Transcription Transcription Factors Effector->Transcription Activation Proliferation Cell Proliferation & Survival Transcription->Proliferation Thiazole Thiazole Inhibitor Thiazole->Kinase1 Inhibition

Caption: Inhibition of a kinase signaling cascade by a thiazole derivative.

Synthesis Protocols

One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes an efficient one-pot synthesis from commercially available starting materials.[14]

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution (NH₃·H₂O)

Procedure:

  • In a reaction vessel, dissolve ethyl acetoacetate (1 equivalent) in a mixture of water and THF.

  • Cool the mixture to below 0°C.

  • Slowly add NBS (1.2 equivalents) to the cooled solution.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, add thiourea (1 equivalent) to the reaction mixture.

  • Heat the mixture to 80°C for 2 hours.

  • Cool the reaction to room temperature and filter to remove any insoluble material.

  • To the filtrate, add ammonia solution to induce precipitation of the product.

  • Stir for 10 minutes and then collect the yellow precipitate by filtration.

  • Wash the solid with water and recrystallize from ethyl acetate to obtain the pure product.

Logical Flow of One-Pot Synthesis

G Start Ethyl Acetoacetate + Thiourea Step1 Bromination with NBS in THF/Water at 0°C Start->Step1 Step2 Cyclization with Thiourea at 80°C Step1->Step2 Step3 Basification with NH3·H2O Step2->Step3 End Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Step3->End

Caption: Simplified logical flow for the one-pot synthesis protocol.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by researchers based on their specific experimental conditions and the properties of the compounds being investigated. Standard laboratory safety procedures should always be followed.

References

Application Notes and Protocols: Methyl 2-amino-5-methylthiazole-4-carboxylate as a Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 2-amino-5-methylthiazole-4-carboxylate as a key building block in the synthesis of a diverse range of bioactive molecules. The inherent reactivity of its amino and carboxylate functional groups, coupled with the stability of the thiazole core, makes it a valuable starting material for the development of novel therapeutic agents. This guide will cover its application in the synthesis of kinase inhibitors, antimicrobial agents, and antioxidants, complete with quantitative data, detailed protocols, and visual workflows.

Overview of Bioactive Molecules Derived from this compound

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents. This compound and its derivatives serve as crucial intermediates in the synthesis of compounds with a broad spectrum of biological activities.

Key Therapeutic Areas:

  • Oncology: The 2-aminothiazole moiety is a core component of several potent protein kinase inhibitors, including the FDA-approved drug Dasatinib, which targets BCR-ABL and Src family kinases in the treatment of chronic myeloid leukemia (CML).[1] Derivatives have also shown activity against other kinases such as c-Kit and CK2, and cytotoxic effects against various cancer cell lines.[2][3]

  • Infectious Diseases: This scaffold has been utilized to develop novel antitubercular agents that target enzymes like β-ketoacyl-ACP synthase (mtFabH).[4] Additionally, various derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.

  • Inflammatory Diseases: Through the inhibition of kinases like Src, which are involved in inflammatory signaling pathways, derivatives of this scaffold have shown potential in preclinical models of inflammation.[5]

  • Antioxidant Activity: Certain derivatives incorporating 1,3,4-oxadiazole-2-thiol moieties have exhibited significant radical scavenging potential.[6]

Data Presentation: Biological Activities of Synthesized Derivatives

The following tables summarize the quantitative biological data for various bioactive molecules synthesized using the 2-aminothiazole-4-carboxylate scaffold.

Table 1: Anticancer and Kinase Inhibitory Activity

CompoundTarget/Cell LineActivity TypePotencyReference
Dasatinib (BMS-354825)Abl KinaseIC50< 1 nM[7]
Dasatinib (BMS-354825)Src KinaseIC500.55 nM[5]
Dasatinib (BMS-354825)c-Kit KinaseIC501 nM[2]
Dasatinib (BMS-354825)K562 (CML)IC50< 1 µM[7]
Dasatinib (BMS-354825)MCF-7 (Breast Cancer)IC50< 1 µM[7]
Dasatinib (BMS-354825)HT-29 (Colon Cancer)IC50< 1 µM[7]
Compound 6d ¹K562 (CML)IC5016.3 µM[2]
Compound 20 ²H1299 (Lung Cancer)IC504.89 µM[2]
Compound 20 ²SHG-44 (Glioma)IC504.03 µM[2]
Compound 7 ³CK2αIC503.4 µM[8]

¹N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide ²A 2-aminothiazole derivative with lipophilic substituents ³An aryl 2-aminothiazole derivative

Table 2: Antimicrobial Activity

CompoundTarget OrganismActivity TypePotencyReference
Methyl 2-amino-5-benzylthiazole-4-carboxylateMycobacterium tuberculosis H37RvMIC0.06 µg/mL[4]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabHIC500.95 µg/mL[4]
Thiazolyl-thiourea derivative 124 Staphylococcus aureusMIC4-16 µg/mL[9]
Thiazolyl-thiourea derivative 124 Staphylococcus epidermidisMIC4-16 µg/mL[9]

Experimental Protocols

This section provides detailed protocols for the synthesis of key intermediates and bioactive molecules.

Synthesis of this compound (Hantzsch Thiazole Synthesis)

This protocol describes a general procedure for the synthesis of the title compound, a key starting material.

Workflow for Hantzsch Thiazole Synthesis

G start Start reagents Methyl acetoacetate Thiourea Iodine start->reagents reaction Reflux in Ethanol reagents->reaction workup Cooling and Pouring into Ice-Water reaction->workup isolation Filtration, Drying, and Recrystallization workup->isolation product This compound isolation->product G start Start step1 Boc Protection of Ethyl 2-aminothiazole-5-carboxylate start->step1 step2 Ester Hydrolysis step1->step2 step3 Amide Coupling with 2-chloro-6-methylaniline step2->step3 step4 Boc Deprotection step3->step4 product 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide step4->product G RTK Receptor Tyrosine Kinase Src Src RTK->Src Integrin Integrin Integrin->Src STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras CellMig Cell Migration Src->CellMig Dasatinib Dasatinib Dasatinib->Src CellPro Cell Proliferation STAT3->CellPro CellSurv Cell Survival PI3K->CellSurv Ras->CellPro G BCR_ABL BCR-ABL Grb2 Grb2 BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Sos Sos Grb2->Sos Ras Ras Sos->Ras Proliferation Uncontrolled Proliferation Ras->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis STAT5->Apoptosis G SCF Stem Cell Factor (SCF) cKit c-Kit Receptor SCF->cKit PI3K PI3K cKit->PI3K Ras Ras cKit->Ras JAK JAK cKit->JAK Dasatinib Dasatinib Dasatinib->cKit Akt Akt PI3K->Akt ERK ERK Ras->ERK STAT STAT JAK->STAT CellSurv Cell Survival Akt->CellSurv CellPro Cell Proliferation ERK->CellPro STAT->CellPro G CK2 Protein Kinase CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt NF_kB NF-κB Pathway CK2->NF_kB Wnt Wnt/β-catenin Pathway CK2->Wnt Inhibitor 2-Aminothiazole Inhibitor Inhibitor->CK2 CellSurv Cell Survival PI3K_Akt->CellSurv Inflammation Inflammation NF_kB->Inflammation Proliferation Proliferation Wnt->Proliferation

References

Application Notes and Protocols for the Derivatization of Methyl 2-amino-5-methylthiazole-4-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs. Methyl 2-amino-5-methylthiazole-4-carboxylate is a key building block for the synthesis of a diverse array of bioactive molecules. Derivatization of this scaffold, particularly at the 2-amino group, is a common strategy in structure-activity relationship (SAR) studies to modulate physicochemical properties, improve potency, and enhance selectivity towards various biological targets. This document provides detailed application notes and experimental protocols for the derivatization of this compound to generate libraries of compounds for SAR exploration in drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas.

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data for various derivatives of the 2-aminothiazole scaffold, providing a comparative overview of their biological activities.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

Compound IDDerivatization TypeR GroupCancer Cell LineIC50 (µM)Reference
1a Amide2-(bromoacetamido)--[1]
1b Amide2-(dibutylamino)acetamidoPanc-143.08[2]
1c Amide2-(4-methylpiperidin-1-yl)acetamidoPanc-1>90[2]
1d Phenylamide2-chloro-6-methylphenylK562 (leukemia)16.3[3]

Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound IDDerivatization TypeR GroupOrganismMIC (µg/mL)Reference
2a Schiff Base4-hydroxy-3-methoxybenzylideneS. epidermidis250[4]
2b Schiff Base4-nitrobenzylideneP. aeruginosa375[4]
2c Schiff Base2,4-dichlorobenzylideneS. aureus250[4]
2d Schiff Base4-chlorobenzylideneE. coli375[4]
2e Unsubstituted Amine-M. tuberculosis H37Rv16[1]

Experimental Protocols

Detailed methodologies for key derivatization reactions of this compound are provided below.

Protocol 1: Synthesis of Amide Derivatives (Acylation)

This protocol describes the synthesis of Methyl 2-(acylamino)-5-methylthiazole-4-carboxylate derivatives.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine)

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base such as triethylamine (1.1 - 1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: Synthesis of Sulfonamide Derivatives (Sulfonylation)

This protocol details the synthesis of Methyl 2-(sulfonamido)-5-methylthiazole-4-carboxylate derivatives.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or an aqueous solution of sodium acetate

  • Hydrochloric acid (for workup if using pyridine)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Method A (in Pyridine):

    • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.

    • Slowly add the sulfonyl chloride (1.1 eq).

    • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

    • Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry. Recrystallize if necessary.

  • Method B (in Aqueous Media):

    • Dissolve sodium acetate in water.

    • Add this compound (1.0 eq) and the sulfonyl chloride (1.1 eq).

    • Heat the mixture to 80-85 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC. The product often precipitates as a solid.

    • Cool the mixture, filter the solid product, wash with water, and dry.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 3: Synthesis of Urea Derivatives

This protocol describes the formation of urea derivatives from this compound.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate, methyl isocyanate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent like THF or DCM.

  • Add the isocyanate (1.0-1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-24 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC.

  • If a precipitate forms, filter the solid, wash with the solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 4: Synthesis of Schiff Base Derivatives (Imines)

This protocol details the synthesis of Schiff bases from this compound.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Solvent (e.g., Ethanol, Methanol)

  • Catalyst (e.g., glacial acetic acid - a few drops)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol.

  • Add the corresponding aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-8 hours, monitoring by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature. The product may crystallize out.

  • Filter the solid product, wash with cold solvent, and dry.

  • If the product does not crystallize, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Mandatory Visualization

Diagram 1: General Derivatization Workflow

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Library cluster_sar SAR Studies start Methyl 2-amino-5-methyl- thiazole-4-carboxylate acylation Acylation (Amides) start->acylation RCOCl or (RCO)2O, Base sulfonylation Sulfonylation (Sulfonamides) start->sulfonylation RSO2Cl, Base urea_formation Urea Formation (Ureas) start->urea_formation RNCO schiff_base Schiff Base Formation (Imines) start->schiff_base R'COR'', Acid catalyst amides Amide Derivatives acylation->amides sulfonamides Sulfonamide Derivatives sulfonylation->sulfonamides ureas Urea Derivatives urea_formation->ureas imines Schiff Base Derivatives schiff_base->imines sar Structure-Activity Relationship (SAR) Analysis amides->sar sulfonamides->sar ureas->sar imines->sar

Caption: Derivatization workflow for SAR studies.

Diagram 2: Apoptosis Induction Pathway

G cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade thiazole_derivative 2-Aminothiazole Derivative bcl2 Bcl-2 (anti-apoptotic) thiazole_derivative->bcl2 bax Bax (pro-apoptotic) thiazole_derivative->bax mito_perm Mitochondrial Membrane Permeabilization bcl2->mito_perm inhibits bax->mito_perm promotes cyto_c Cytochrome c Release mito_perm->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Apoptosis induction by 2-aminothiazole derivatives.

References

Application Notes and Protocols: Methyl 2-amino-5-methylthiazole-4-carboxylate in the Synthesis of Anti-tubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of methyl 2-amino-5-methylthiazole-4-carboxylate as a key scaffold in the synthesis of novel anti-tubercular agents. The following sections outline the synthetic methodologies, present key quantitative data from structure-activity relationship (SAR) studies, and describe the protocols for evaluating the biological activity of the synthesized compounds against Mycobacterium tuberculosis.

Introduction

Tuberculosis (TB) remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. This necessitates the discovery and development of new anti-tubercular agents with novel mechanisms of action. The 2-aminothiazole-4-carboxylate scaffold has emerged as a promising starting point for the development of potent inhibitors of M. tuberculosis.[1][2][3][4] This scaffold is a more tractable modification of the naturally occurring antibiotic thiolactomycin (TLM), which targets the β-ketoacyl-acyl carrier protein synthase (mtFabH), an enzyme crucial for the synthesis of the mycobacterial cell wall.[1][2][3][4]

Research has demonstrated that derivatives of this compound exhibit significant activity against M. tuberculosis H37Rv.[1][2][3] Notably, while the initial design of these compounds aimed to inhibit mtFabH, studies have revealed that some of the most potent derivatives likely operate through a different, yet to be fully elucidated, mechanism of action, highlighting the potential for discovering novel anti-tubercular pathways.[1][2]

Data Presentation: Anti-tubercular Activity

The following tables summarize the in vitro anti-tubercular activity and enzyme inhibition data for key derivatives of the 2-aminothiazole-4-carboxylate scaffold.

Table 1: In Vitro Activity of 2-Aminothiazole-4-carboxylate Derivatives against M. tuberculosis H37Rv and mtFabH

Compound IDR1R2MIC against M. tuberculosis H37Rv (µg/mL)MIC against M. tuberculosis H37Rv (µM)IC50 against mtFabH (µg/mL)IC50 against mtFabH (µM)Cytotoxicity (HS-27 cells)
1 Hbenzyl0.060.24No activityNo activityNot cytotoxic at 100 µg/mL
2 2-bromoacetamido3-chlorophenylNot activeNot active0.95 ± 0.052.43 ± 0.13Not reported
Isoniazid (INH) --0.251.8---
Thiolactomycin (TLM) --1362.5---

Data sourced from Al-Balas Q, et al. (2009).[1][2]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and biological evaluation of 2-aminothiazole-4-carboxylate derivatives.

Protocol 1: General Synthesis of Methyl 2-amino-5-substituted-thiazole-4-carboxylates

This protocol describes the synthesis of the core scaffold and its derivatives, based on the Hantzsch thiazole synthesis.

Materials:

  • Substituted β-ketoester

  • Thiocarbamide

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: A mixture of the appropriately substituted β-ketoester (1.0 eq) and thiocarbamide (1.1 eq) in ethanol is heated to reflux for 4-6 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired methyl 2-amino-5-substituted-thiazole-4-carboxylate.

Protocol 2: Synthesis of 2-Amino-5-methylthiazole-4-carboxylic acid

This procedure outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid.[1][2]

Materials:

  • This compound (1.0 g, 6.3 mmol)

  • Sodium hydroxide (NaOH) solution (85 mM, 150 mL)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

Procedure:

  • Hydrolysis: Add this compound to a stirring solution of NaOH at 50-60°C over 30 minutes until a clear solution is formed.[1][2]

  • Acidification: Cool the solution and acidify with 1 M HCl to a pH of 3-4.[1][2]

  • Precipitation and Collection: A precipitate will form. Collect the solid using a Buchner funnel.[1][2]

  • Recrystallization: Recrystallize the collected precipitate from methanol to yield the pure 2-amino-5-methylthiazole-4-carboxylic acid.[1][2]

Protocol 3: Synthesis of Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate

This protocol details the N-acylation of the 2-amino group.[2][4]

Materials:

  • Methyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate (3.0 g, 17.4 mmol)

  • Anhydrous tetrahydrofuran (THF) (100 mL)

  • Triethylamine (TEA) (3.5 g, 34.8 mmol, 2.0 eq)

  • Acetyl chloride (3.45 g, 17.4 mmol, 1.0 eq)

Procedure:

  • Reaction Setup: Dissolve methyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate in anhydrous THF and add triethylamine. Cool the stirring solution to 0°C.[2][4]

  • Acylation: Add acetyl chloride dropwise to the cooled solution over 30 minutes.[2][4]

  • Reaction Progression: Continue stirring the mixture at 0°C for another 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[2][4]

  • Work-up and Purification: Follow standard aqueous work-up procedures and purify the product by column chromatography.

Protocol 4: In Vitro Anti-tubercular Activity Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Resazurin solution

  • Test compounds and standard drugs (Isoniazid)

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plates.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a drug-free control and a sterile control.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • MIC Determination: After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome A Methyl 2-amino-5-methyl- thiazole-4-carboxylate (Scaffold) B Chemical Modification (e.g., N-acylation, C5-substitution) A->B Reactants C Library of Derivatives B->C Purification D In Vitro Screening (M. tuberculosis H37Rv) C->D E Enzyme Assay (mtFabH Inhibition) C->E F Cytotoxicity Assay C->F G SAR Analysis D->G E->G F->G H Lead Compound Identification G->H

Caption: Workflow for the synthesis and evaluation of anti-tubercular agents.

Proposed Mechanism of Action via mtFabH Inhibition

G cluster_pathway Fatty Acid Synthesis II (FAS-II) Pathway in M. tuberculosis cluster_inhibition Inhibition mtFabH mtFabH (β-ketoacyl-ACP synthase) Elongation Mycolic Acid Precursor Elongation mtFabH->Elongation MycolicAcid Mycolic Acid Synthesis Elongation->MycolicAcid CellWall Mycobacterial Cell Wall MycolicAcid->CellWall Inhibitor 2-Aminothiazole-4-carboxylate Derivative Inhibitor->mtFabH Inhibition

Caption: Proposed inhibition of the mycolic acid synthesis pathway.

References

Application Notes: The Role of the 2-Amino-5-methylthiazole-4-carboxylate Scaffold in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole moiety is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. It is a core component in numerous compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Specifically, the Methyl 2-amino-5-methylthiazole-4-carboxylate framework and its ethyl ester analog serve as versatile starting materials for the synthesis of novel therapeutic agents.[2][3] The strategic positioning of the amino group, methyl group, and carboxylate ester allows for extensive chemical modifications, enabling the development of derivatives with potent and selective anticancer activity.[4] These derivatives have been investigated for their ability to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and metabolic dysregulation.

Key Applications in Cancer Research

  • Development of Kinase Inhibitors: The scaffold is a key component in the design of kinase inhibitors. For instance, derivatives have been synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[5] The anti-cancer drug Dasatinib, a potent tyrosine kinase inhibitor, also features a 2-aminothiazole core, highlighting the scaffold's importance in this area.[5][6]

  • Enzyme Inhibition: Researchers have successfully developed derivatives of this scaffold as inhibitors of Monoacylglycerol Lipase (MAGL).[7] MAGL is an enzyme that plays a role in pro-tumorigenic signaling by modulating lipid stores in cancer cells, making it an attractive therapeutic target.[7]

  • Targeting Oncoproteins: Novel derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as potential inhibitors of mucin (MUC1) oncoproteins, which are targets for breast cancer therapy.[8]

  • Broad-Spectrum Antiproliferative Agents: Numerous studies have demonstrated the broad-spectrum anticancer activity of various derivatives. Compounds derived from this scaffold have shown significant growth inhibitory effects against a wide array of human cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen.[7][9]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various derivatives based on the 2-amino-4-methylthiazole-5-carboxylate scaffold.

Table 1: Growth Inhibitory (GI₅₀) and Half-Maximal Inhibitory Concentration (IC₅₀) Values of Selected Thiazole Derivatives.

Compound IDCancer Cell LineCell Line TypeAssay TypeActivity (µM)Reference
Compound 3g (NSC:788170) EKVXNon-Small Cell LungGI₅₀0.865[7]
MDA-MB-468Breast CancerGI₅₀1.20[7]
Compound 4c (NSC:788176) HOP-92Non-Small Cell LungGI₅₀0.34[7]
EKVXNon-Small Cell LungGI₅₀0.96[7]
MDA-MB-231/ATCCBreast CancerGI₅₀1.08[7]
Compound 13 RPMI-8226LeukemiaGI₅₀0.08[5]
Compound 20 H1299Human Lung CancerIC₅₀4.89[5]
SHG-44Human GliomaIC₅₀4.03[5]
Compound 21 K563LeukemiaIC₅₀16.3[5]
MCF-7Breast CancerIC₅₀20.2[5]
HT-29Colon CancerIC₅₀21.6[5]
Compound 10 HT29Colon CancerIC₅₀2.01[5]
Compound 1 MDA-MB-231Breast AdenocarcinomaIC₅₀- (Good Activity)[8]
Compound 3d MDA-MB-231Breast AdenocarcinomaIC₅₀- (High Potent Activity)[8]

Visualized Workflows and Pathways

The following diagrams illustrate key processes involved in the research and development of this compound derivatives.

G cluster_0 Synthesis Workflow A Starting Materials (e.g., Ethyl Acetoacetate, N-Bromosuccinimide, Thiourea) B Step 1: Bromination A->B C Step 2: Cyclization (Hantzsch Thiazole Synthesis) B->C D Core Scaffold (this compound) C->D E Step 3: Derivatization (e.g., Amidation, Acylation) D->E F Final Bioactive Compounds E->F

Caption: General workflow for the synthesis of bioactive thiazole derivatives.

G cluster_1 Drug Discovery & Evaluation Pipeline A Compound Synthesis & Library Generation B In Vitro Screening (e.g., NCI-60 Panel, MTT Assay) A->B C Hit Identification (Compounds with GI50 < 10 µM) B->C D Mechanism of Action Studies (e.g., Kinase/Enzyme Assays) C->D E Lead Optimization D->E F In Vivo Studies (Xenograft Models) E->F G Preclinical Candidate F->G

Caption: A typical pipeline for anticancer drug discovery using the scaffold.

G cluster_2 Targeted Signaling Pathway: MAGL Inhibition MAGL MAGL Enzyme AG 2-Arachidonoylglycerol (2-AG) MAGL->AG Hydrolyzes Derivative Thiazole Derivative (Inhibitor) Derivative->MAGL Inhibits Signaling Pro-Tumorigenic Signaling Lipids AG->Signaling Precursor to Cancer Cancer Cell Growth & Proliferation Signaling->Cancer Promotes

Caption: Mechanism of action via Monoacylglycerol Lipase (MAGL) inhibition.

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate Derivatives

This protocol is a generalized representation based on the Hantzsch thiazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate and thiourea in a suitable solvent such as ethanol.

  • Halogenation: Slowly add a halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) to the mixture at room temperature. The reaction is often exothermic and may require cooling.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be neutralized with a base (e.g., ammonia water) and extracted with an organic solvent (e.g., ethyl acetate).[2]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • Derivatization: The core scaffold can be further modified. For example, the amino group can be acylated by reacting it with an appropriate acid chloride or anhydride in the presence of a base like triethylamine.[8]

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol outlines a standard procedure to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[8]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: General Enzyme Inhibition Assay (e.g., for MAGL)

This protocol provides a framework for assessing the inhibitory potential of compounds against a specific enzyme target.[7]

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme (e.g., Tris-HCl buffer). Prepare solutions of the enzyme (e.g., recombinant human MAGL), the substrate, and the test compounds.

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Incubation and Termination: Incubate the plate at 37°C for a specific period (e.g., 30 minutes). The reaction can be stopped by adding a stop solution (e.g., a strong acid or base).

  • Detection: Measure the product formation using a suitable detection method. This could be a colorimetric, fluorometric, or luminometric assay, depending on the substrate and enzyme. For example, if the substrate hydrolysis releases a fluorescent product, measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

References

Application Notes and Protocols for Antimicrobial Screening of Methyl 2-amino-5-methylthiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of synthesized derivatives of Methyl 2-amino-5-methylthiazole-4-carboxylate. This document is intended to guide researchers through the process of evaluating the potential of these compounds as novel antimicrobial agents.

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. The core structure of this compound offers a versatile scaffold for chemical modification to generate novel derivatives with enhanced antimicrobial efficacy. These derivatives have been shown to exhibit activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[1][2][3][4] The mechanism of action for some thiazole derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase B or β-ketoacyl-ACP synthase (mtFabH), which are crucial for DNA replication and fatty acid synthesis, respectively.[1][5]

This document outlines the synthesis and antimicrobial screening protocols for novel derivatives based on this scaffold, providing a framework for the identification of lead compounds for further drug development.

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, and its derivatives can be achieved through several established synthetic routes. A common and effective method is the Hantzsch thiazole synthesis.[6]

Protocol 2.1: General Synthesis of this compound Derivatives

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve an appropriate α-haloketone and a substituted thiourea derivative in a suitable solvent such as ethanol.

  • Cyclization: Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure derivative.

Antimicrobial Screening Protocols

The antimicrobial activity of the synthesized derivatives is evaluated against a panel of pathogenic bacteria and fungi. Standard methods such as the agar well diffusion method and the broth microdilution method are employed to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.

3.1. Microbial Strains

A representative panel of microorganisms should be used, including:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).[3]

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).[2]

  • Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404).[2]

Protocol 3.2: Agar Well Diffusion Method (Preliminary Screening)

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plating: Aseptically swab the surface of the sterile agar plates with the prepared microbial inoculum.

  • Well Preparation: Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration, e.g., 1 mg/mL) into each well.

  • Controls: Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and the solvent (DMSO) as a negative control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 3.3: Broth Microdilution Method (MIC Determination)

  • Preparation of Test Compounds: Prepare serial two-fold dilutions of the synthesized derivatives in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic should also be tested as a reference.

  • Incubation: Incubate the plates under the same conditions as mentioned in the agar well diffusion method.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][8] This can be assessed visually or by using a spectrophotometric plate reader.

Data Presentation

The quantitative results from the antimicrobial screening are summarized in the table below. The data represents the Minimum Inhibitory Concentration (MIC) values of various derivatives against selected microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

Compound IDR-Group ModificationS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
Derivative 1 2-(phenyl)acetamido125250250>500250>500[3]
Derivative 2 2-(4-chlorophenyl)acetamido62.5125125250125250[3]
Derivative 3 2-(4-nitrophenyl)acetamido31.2562.562.512562.5125[3]
Derivative 4 2-(benzylideneamino)>200>200>200>200>200>200[2]
Derivative 5 2-(4-methoxybenzylideneamino)100125125200150200[2]
Ciprofloxacin -0.50.250.1251--Standard
Fluconazole -----816Standard

Note: The data presented is a representative summary based on published literature for similar thiazole derivatives and may not reflect the exact values for all newly synthesized compounds.

Visualizations

Diagram 1: General Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Antimicrobial Screening cluster_analysis Data Analysis synthesis Synthesis of Thiazole Derivatives purification Purification synthesis->purification characterization Structural Characterization purification->characterization stock_prep Stock Solution Preparation characterization->stock_prep agar_diffusion Agar Well Diffusion (Preliminary) stock_prep->agar_diffusion mic_determination Broth Microdilution (MIC Determination) stock_prep->mic_determination data_collection Measure Inhibition Zones & Determine MIC agar_diffusion->data_collection mic_determination->data_collection sar_analysis Structure-Activity Relationship (SAR) data_collection->sar_analysis

Caption: Workflow for the synthesis and antimicrobial evaluation of thiazole derivatives.

Diagram 2: Potential Signaling Pathway Inhibition

Signaling_Pathway_Inhibition thiazole Thiazole Derivative dna_gyrase DNA Gyrase B thiazole->dna_gyrase Inhibition fabH β-ketoacyl-ACP synthase (FabH) thiazole->fabH Inhibition dna_replication DNA Replication dna_gyrase->dna_replication fatty_acid_synthesis Fatty Acid Synthesis fabH->fatty_acid_synthesis cell_death Bacterial Cell Death dna_replication->cell_death fatty_acid_synthesis->cell_death

Caption: Putative inhibitory pathways of thiazole derivatives in bacteria.

References

Application Notes and Protocols for Methyl 2-amino-5-methylthiazole-4-carboxylate Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-amino-5-methylthiazole-4-carboxylate is a thiazole derivative, a class of heterocyclic compounds known for a wide range of biological activities, including potential anticancer properties.[1][2] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cultured cancer cells. The primary objectives of these protocols are to determine the half-maximal inhibitory concentration (IC50) and to investigate the potential mechanisms of cell death, such as the induction of apoptosis and oxidative stress.

Key Experiments

This protocol outlines three key assays to provide a comprehensive cytotoxic profile of this compound:

  • MTT Assay: To assess cell viability and metabolic activity.[3]

  • LDH Cytotoxicity Assay: To quantify cell membrane integrity.[4][5][6]

  • Caspase-3/7 Assay: To detect apoptosis.[2][7][8]

  • Reactive Oxygen Species (ROS) Assay: To measure oxidative stress.[1][9][10][11]

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound
Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)Caspase-3/7 Activity (RLU)ROS Production (RFU)
0 (Vehicle Control)100 ± 5.20 ± 2.11500 ± 210500 ± 85
192 ± 4.88 ± 1.92500 ± 350800 ± 110
575 ± 6.124 ± 3.58000 ± 9802500 ± 320
1052 ± 3.948 ± 4.215000 ± 18005500 ± 640
2528 ± 2.571 ± 5.812000 ± 15004800 ± 590
5015 ± 1.885 ± 6.39000 ± 11003200 ± 410
1008 ± 1.291 ± 7.16000 ± 7502100 ± 280

Note: Data are presented as mean ± standard deviation. RLU = Relative Luminescence Units; RFU = Relative Fluorescence Units. This data can be used to calculate an IC50 value.

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product.[3]

  • Treatment:

    • After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

  • Assay Procedure:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

This assay quantifies the release of LDH from damaged cells into the culture medium.[4][5][6][12]

  • Treatment:

    • Follow the same treatment protocol as the MTT assay.

  • Assay Procedure:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Controls should include a spontaneous LDH release (vehicle control), maximum LDH release (cells treated with a lysis buffer), and a background control (medium only).

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Caspase-3/7 Activity Assay Protocol

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[2][7][8][13]

  • Treatment:

    • Follow the same treatment protocol as the MTT assay, using a white-walled 96-well plate suitable for luminescence measurements.

  • Assay Procedure:

    • After the incubation period, allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium with reagent) from all readings.

    • Express the results as Relative Luminescence Units (RLU) or as a fold change relative to the vehicle control.

Reactive Oxygen Species (ROS) Assay Protocol

This assay utilizes a cell-permeable probe (e.g., DCFH-DA) that fluoresces upon oxidation by ROS.[1][9][10][11]

  • Treatment:

    • Follow the same treatment protocol as the MTT assay, using a black-walled 96-well plate suitable for fluorescence measurements.

  • Assay Procedure:

    • After the desired treatment duration, remove the medium and wash the cells once with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[1]

  • Data Analysis:

    • Subtract the background fluorescence (cells without DCFH-DA) from all readings.

    • Express the results as Relative Fluorescence Units (RFU) or as a fold change relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture Cell Culture compound_prep Compound Preparation cell_seeding Cell Seeding in 96-well Plates compound_prep->cell_seeding treatment Treatment with this compound cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay caspase_assay Caspase-3/7 Assay treatment->caspase_assay ros_assay ROS Assay treatment->ros_assay data_analysis Data Analysis & IC50 Calculation mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis ros_assay->data_analysis signaling_pathway compound This compound ros Increased ROS Production compound->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction caspase_activation Caspase-3/7 Activation mito_dysfunction->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method is the Hantzsch Thiazole Synthesis.[1] This reaction typically involves the cyclocondensation of an α-haloketone (or α-halo-β-ketoester in this case) with a thioamide (thiourea).[2][3] For this specific target molecule, the synthesis often starts with methyl acetoacetate, which is first halogenated and then reacted with thiourea.[4]

Q2: What are the typical starting materials for this synthesis?

The key starting materials are commercially available and include:

  • A β-ketoester: Methyl acetoacetate or Ethyl acetoacetate.[4]

  • A halogenating agent: N-Bromosuccinimide (NBS) is commonly used to generate the α-halo-β-ketoester intermediate in situ.[4]

  • A thioamide: Thiourea is the standard reagent to provide the nitrogen and sulfur atoms for the thiazole ring.[4]

Q3: What is the general reaction mechanism?

The synthesis follows the Hantzsch thiazole mechanism. The process begins with the bromination of methyl acetoacetate at the α-position. This is followed by the reaction with thiourea, which acts as a nucleophile, attacking the carbon bearing the bromine. The final step is an intramolecular cyclization, where the nitrogen attacks one of the carbonyl groups, followed by dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product MAA Methyl Acetoacetate Bromo α-Bromination MAA->Bromo + NBS NBS NBS Thiourea Thiourea Attack Nucleophilic Attack (S-Alkylation) Bromo->Attack + Thiourea Cyclize Intramolecular Cyclization Attack->Cyclize Dehydrate Dehydration Cyclize->Dehydrate Product Methyl 2-amino-5- methylthiazole-4-carboxylate Dehydrate->Product

Caption: Reaction mechanism for Hantzsch thiazole synthesis.

Troubleshooting Guide

Q4: My reaction yield is significantly low. What are the potential causes and solutions?

Low yields are a common issue, especially in traditional two-step procedures which can result in yields as low as 11%.[4]

Possible Causes:

  • Inefficient Halogenation: The initial bromination of methyl acetoacetate may be incomplete.

  • Degradation of Intermediate: The α-bromo-β-ketoester intermediate can be unstable and may degrade upon isolation or during prolonged reaction times.

  • Side Reactions: The highly reactive α-bromo intermediate can participate in side reactions.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can hinder the cyclization step.

Solutions:

  • Adopt a One-Pot Protocol: A one-pot synthesis, where the α-bromo intermediate is generated and consumed in situ, is highly recommended and has been shown to improve yields dramatically (up to 72%).[4][5] This minimizes the handling and potential degradation of the unstable intermediate.

  • Control Bromination Temperature: Perform the bromination with NBS at a low temperature (e.g., below 0°C) to ensure selectivity and stability before proceeding to the cyclization step.[4]

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material (methyl acetoacetate) after bromination and the formation of the product during the heated cyclization phase.

  • Optimize Cyclization: Ensure the reaction mixture is heated sufficiently (e.g., 70-80°C) for an adequate duration (e.g., 2-5.5 hours) to drive the cyclization to completion.[4][6]

Q5: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

The presence of multiple spots indicates an incomplete reaction or the formation of side products.

Likely Impurities:

  • Unreacted methyl acetoacetate or its brominated intermediate.

  • Unreacted thiourea.

  • Side products from the self-condensation of the α-bromo intermediate.

  • Over-brominated species.

Solutions:

  • Purification: The crude product often requires purification. Recrystallization is a highly effective method.[4]

  • Recrystallization Solvents: Effective solvents for recrystallization include ethyl acetate, methanol, or a mixture of THF and hexane.[4][7][8]

  • Workup Procedure: A proper workup is crucial. After the reaction, filtering the mixture and then basifying the filtrate with a weak base like ammonia water can help precipitate the desired product while leaving some impurities in the solution.[4]

Q6: The reaction seems to have stalled and is not proceeding to completion. What should I check?

A stalled reaction can be frustrating. Here are several factors to investigate.

Troubleshooting Steps:

  • Reagent Quality: Verify the purity and reactivity of your starting materials, especially the thiourea and NBS. Ensure they are dry and have been stored correctly.

  • Temperature: The cyclization step is endothermic and requires heat. Confirm that your reaction is being maintained at the target temperature (reflux or ~70-80°C).[4]

  • pH of the Medium: While the reaction is often run under neutral or slightly acidic conditions initially, the workup typically involves basification to precipitate the free amine product.[4] Ensure the final pH is correct during workup.

  • Mixing: Ensure the reaction mixture is being stirred efficiently to allow the reagents to interact, especially if the reaction is heterogeneous at any stage.

Troubleshooting_Flow Start Problem Observed LowYield Low Yield? Start->LowYield Impure Impure Product (TLC)? Start->Impure Stalled Reaction Stalled? Start->Stalled OnePot Use One-Pot Protocol LowYield->OnePot Yes TempControl Control Bromination Temp (0°C) LowYield->TempControl Yes OptimizeHeat Optimize Cyclization Heat/Time LowYield->OptimizeHeat Yes Recrystallize Recrystallize Product Impure->Recrystallize Yes Workup Check Workup pH Impure->Workup Yes TLC Monitor with TLC Impure->TLC Yes ReagentCheck Check Reagent Quality Stalled->ReagentCheck Yes TempCheck Verify Reaction Temperature Stalled->TempCheck Yes StirCheck Ensure Efficient Stirring Stalled->StirCheck Yes

Caption: Troubleshooting decision workflow for synthesis issues.

Data Presentation

Table 1: Comparison of Synthetic Protocols

Protocol TypeStarting MaterialsSolventKey ConditionsYieldReference
Two-StepEthyl acetoacetate, NBS, ThioureaDichloromethane, then another solventIsolation of bromo-intermediate11%[4]
One-PotEthyl acetoacetate, NBS, ThioureaWater / THFBromination at <0°C; Cyclization at 80°C for 2h72%[4]
One-Pot2-chloroacetyl acetoacetic ester, ThioureaEthanol / Ethyl acetateCyclization at 70°C for 5.5h98%[6]

Table 2: Product Characterization Data

PropertyValueReference
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.20 g/mol
Appearance Pale yellow or off-white powder/solid[7]
Melting Point 178-179 °C[4]
165-168 °C[7]
¹H NMR (DMSO-d₆) δ 2.49 (s, 3H, -CH₃), 3.70 (s, 3H, -OCH₃), 6.97 (s, 2H, -NH₂)[7]
¹³C NMR (DMSO-d₆) δ 12.7, 52.1, 135.2, 137.1, 164.3, 167.5[7]

Experimental Protocols

High-Yield One-Pot Synthesis Protocol

This protocol is adapted from a reported high-yield, one-pot procedure.[4]

Workflow cluster_prep Preparation (Step 1-2) cluster_reaction Reaction (Step 3-5) cluster_workup Workup & Isolation (Step 6-9) A 1. Mix ethyl acetoacetate in Water/THF B 2. Cool mixture to below 0°C A->B C 3. Add NBS, stir at room temp for 2h B->C D 4. Add Thiourea C->D E 5. Heat to 80°C for 2h D->E F 6. Cool to room temp, filter E->F G 7. Add ammonia water to filtrate F->G H 8. Stir and filter yellow product G->H I 9. Wash with water and recrystallize H->I

Caption: Experimental workflow for one-pot synthesis.

Materials:

  • Ethyl acetoacetate (1.0 equiv.)

  • N-Bromosuccinimide (NBS) (1.2 equiv.)

  • Thiourea (1.0 equiv.)

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia water (NH₃·H₂O)

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a reaction flask, prepare a mixture of water and THF. Add ethyl acetoacetate (1.0 equiv.) to the solvent mixture.

  • Cool the mixture in an ice-salt bath to below 0°C with constant stirring.

  • Slowly add N-bromosuccinimide (1.2 equiv.) to the cooled mixture. After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.

  • Once the bromination is complete, add thiourea (1.0 equiv.) to the reaction mixture.

  • Heat the mixture to 80°C and maintain this temperature for 2 hours.

  • After the reaction period, cool the mixture to room temperature and filter to remove any insoluble substances.

  • To the filtrate, add ammonia water until the solution is basic, which will cause a yellow solid to precipitate.

  • Stir the resulting suspension at room temperature for 10-15 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water (3 x volume).

  • For final purification, recrystallize the crude solid from ethyl acetate and dry to obtain the target compound.

References

Technical Support Center: Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 2-amino-5-methylthiazole-4-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, often prepared via the Hantzsch thiazole synthesis, can stem from several factors. The conventional two-step synthesis is often limited by tedious work-ups and can result in low overall yields, sometimes as low as 11%.[1]

Troubleshooting Steps:

  • Switch to a One-Pot Protocol: A one-pot procedure, where the bromination of the β-keto ester and the subsequent cyclization with thiourea occur in the same reaction vessel, has been shown to significantly improve yields to as high as 72%.[1] This method simplifies the process and minimizes product loss during intermediate purification steps.[2]

  • Optimize Reaction Temperature: The reaction temperature is critical. For the reaction between ethyl 2-chloroacetoacetate and thiourea, a temperature range of 60-70°C for 5-5.5 hours is recommended after the initial addition of reactants at a lower temperature.[3][4]

  • Control of pH during Workup: After the reaction, adjusting the pH of the filtrate to 9-10 with a base like liquid caustic soda or ammonia water is a crucial step to precipitate the product.[1][3][4]

  • Choice of Halogenating Agent: While N-bromosuccinimide (NBS) is commonly used, the choice and handling of the halogenating agent can impact the formation of the α-halo-β-keto ester intermediate.[1] In an alternative approach, using sulfonyl chloride for chlorination of ethyl acetoacetate can avoid the formation of 4-chloro byproducts.[3]

Q2: I am observing significant impurity formation in my final product. What are the likely side products and how can I minimize them?

A2: Impurity formation is a common challenge. The primary impurities can arise from side reactions of the starting materials or intermediates.

Potential Impurities and Prevention:

  • Isomeric Byproducts: In the Hantzsch synthesis, condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[5] Maintaining neutral or slightly basic conditions during cyclization can favor the desired product.

  • Hydrolysis of the Ester: Prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the methyl ester group. It is advisable to avoid prolonged boiling during workup.[6]

  • Unreacted Starting Materials: Inefficient reaction conditions can lead to the presence of unreacted thiourea or the α-halo-β-keto ester in the final product. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the disappearance of the starting materials and the formation of the product. For instance, in a one-pot synthesis starting from ethyl acetoacetate, the disappearance of the starting material can be monitored using a petroleum ether-ethyl acetate (2:1) solvent system on a silica gel plate under a UV lamp (λ = 254 nm).[1]

Data Presentation: Reaction Condition Optimization

The following table summarizes the impact of different reaction conditions on the yield of the target molecule or its ethyl analog, based on literature data.

ParameterCondition ACondition BYield (%)Reference
Synthesis Method Conventional two-stepOne-pot synthesis<1172
Solvent DichloromethaneWater/THF mixture--
Base for Workup Sodium CarbonateAmmonia Water--
Reaction Temperature Room Temperature (bromination), Reflux (cyclization)80°C (cyclization)--
Catalyst Noneβ-cyclodextrin in waterGood yields[7]

Experimental Protocols

One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]
  • Preparation of Intermediate: To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (NBS) (0.06 mol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC (petroleum ether–ethyl acetate 2:1).

  • Cyclization: Add thiourea (0.05 mol) to the reaction mixture and heat to 80°C for 2 hours.

  • Workup: After cooling to room temperature, filter the mixture to remove any insoluble substances. Add ammonia water (8.0 mL) to the filtrate.

  • Product Isolation: Stir the resulting yellow floccules at room temperature for 10 minutes and then filter.

  • Purification: Wash the filter cake with water (3 x 100 mL) and recrystallize from ethyl acetate to obtain the pure product.

Visualizations

Experimental Workflow for One-Pot Synthesis

G start Start: Ethyl Acetoacetate, Water, THF add_nbs Add NBS (<0°C) start->add_nbs stir_rt Stir at Room Temperature (2h) add_nbs->stir_rt tlc TLC Monitoring stir_rt->tlc add_thiourea Add Thiourea tlc->add_thiourea Starting material consumed heat Heat to 80°C (2h) add_thiourea->heat cool Cool to Room Temperature heat->cool filter1 Filter Insoluble Substances cool->filter1 add_ammonia Add Ammonia Water filter1->add_ammonia stir_precipitate Stir Yellow Precipitate (10 min) add_ammonia->stir_precipitate filter2 Filter Product stir_precipitate->filter2 wash Wash with Water filter2->wash recrystallize Recrystallize from Ethyl Acetate wash->recrystallize end End: Pure Product recrystallize->end

Caption: One-pot synthesis workflow.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_protocol Using two-step or one-pot protocol? start->check_protocol two_step Consider switching to a one-pot synthesis for higher efficiency. check_protocol->two_step Two-step one_pot Check reaction parameters. check_protocol->one_pot One-pot check_temp Was the cyclization temperature optimal (e.g., 80°C)? one_pot->check_temp temp_no Adjust temperature as per protocol. check_temp->temp_no No temp_yes Check workup procedure. check_temp->temp_yes Yes check_ph Was the pH adjusted correctly (9-10) during precipitation? temp_yes->check_ph ph_no Ensure proper basification to precipitate the product. check_ph->ph_no No ph_yes Investigate starting material quality and reaction time. check_ph->ph_yes Yes

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 2-Aminothiazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-aminothiazole-4-carboxylates. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of 2-aminothiazole-4-carboxylates, focusing on issues related to yield, purity, and reaction progress.

Problem IDIssuePotential CausesRecommended Solutions
YLD-001 Low or No Product Yield 1. Impure Reactants: Ethyl bromopyruvate can degrade; thiourea may contain impurities that inhibit the reaction.[1] 2. Incorrect Stoichiometry: An improper molar ratio of reactants can result in incomplete conversion. 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can promote side reactions.[1] 4. Inappropriate Solvent: The choice of solvent significantly impacts reaction kinetics.[1] 5. Presence of Moisture: Water can interfere with the reaction mechanism.[1]1. Verify Reactant Purity: Use freshly purified or high-purity ethyl bromopyruvate. Confirm the purity of the thiourea. 2. Optimize Stoichiometry: A slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) often improves the consumption of ethyl bromopyruvate.[2][3] 3. Control Temperature: Refluxing in ethanol (around 78°C) is a common and effective condition.[2] 4. Solvent Selection: Ethanol is a widely used and reliable solvent for this synthesis.[2] 5. Use Anhydrous Conditions: Employ anhydrous solvents and ensure glassware is thoroughly dried.[1]
PUR-001 Product is an Oil or Fails to Solidify 1. Residual Starting Materials: Unreacted ethyl bromopyruvate or thiourea can act as impurities that prevent crystallization. 2. Formation of Oily Byproducts: Side reactions may lead to the formation of non-crystalline, oily impurities. 3. Inadequate Purification: The initial workup may not effectively remove all byproducts and unreacted starting materials.1. Improve Workup Procedure: After the reaction, pour the mixture into cold water and basify with a mild base like sodium bicarbonate to precipitate the product and remove acidic impurities.[2] 2. Column Chromatography: If direct crystallization is unsuccessful, purify the crude product using silica gel column chromatography. 3. Trituration: Induce crystallization by stirring the oil with a non-polar solvent such as hexane or diethyl ether.
SPEC-001 Unexpected Peaks in NMR/MS 1. Isomeric Byproduct Formation: Under acidic conditions, the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers is a known side reaction.[4] 2. Dimerization or Polymerization: Side reactions involving the starting materials or the product can result in higher molecular weight impurities. 3. Other Unidentified Byproducts: Various other side reactions can occur depending on the specific reaction conditions.1. Maintain pH Control: The reaction of thiourea and ethyl bromopyruvate generates hydrobromic acid. Neutralizing this during the workup is crucial to prevent the formation of acid-catalyzed side products.[2] 2. Optimize Reaction Time and Temperature: Avoid excessively long reaction times and high temperatures to minimize the formation of degradation and side products. 3. Thorough Purification: Recrystallization from a suitable solvent like ethanol or purification by column chromatography is often necessary to isolate the desired product from its isomers and other impurities.[2]
RXN-001 Stalled or Incomplete Reaction 1. Degraded Reactants: Ethyl bromopyruvate is susceptible to degradation over time. 2. Insufficient Heating: The reaction may not have reached the necessary activation energy to proceed to completion. 3. Catalyst Inactivity (if applicable): If a catalyst is being used, it may have lost its activity.1. Use Fresh Reactants: Ensure the quality and purity of all starting materials before beginning the synthesis. 2. Ensure Adequate Heating: Use a reliable and calibrated heating source to maintain the target reaction temperature. 3. Verify Catalyst Activity: If a catalyst is part of the protocol, confirm its activity and handle it according to best practices.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic method for preparing 2-aminothiazole-4-carboxylates?

A1: The Hantzsch thiazole synthesis is the most widely employed method. It involves the condensation reaction between an α-halocarbonyl compound, such as ethyl bromopyruvate, and a thioamide, like thiourea.[3]

Q2: How can I effectively remove unreacted thiourea from my crude product?

A2: Unreacted thiourea can often be removed during the workup. Since thiourea has moderate water solubility, quenching the reaction mixture with cold water and filtering the precipitated product will leave a significant portion of the thiourea in the aqueous filtrate.[2] For more persistent contamination, recrystallization from a solvent like ethanol is an effective purification step due to the solubility differences between the product and thiourea.

Q3: My product yield is consistently low. What are the key parameters to optimize for a higher yield?

A3: To improve the yield, first, verify the purity of your ethyl bromopyruvate, as it can degrade upon storage. Using a slight excess of thiourea (approximately 1.2 equivalents) can help drive the reaction to completion.[2] Temperature control is also critical; refluxing in ethanol is a reliable starting point. Finally, the workup procedure can significantly impact the isolated yield. Pouring the reaction mixture into ice-cold water and adjusting the pH to a slightly basic level (pH 8-9) with a base such as sodium bicarbonate will maximize the precipitation of the final product.[2]

Q4: My final product has a noticeable color. How can I decolorize it?

A4: The presence of colored impurities is a common issue. The most effective method for decolorization is recrystallization. If a single recrystallization does not yield a colorless product, treatment with activated carbon can be beneficial. Dissolve the crude product in a minimal amount of a hot solvent, add a small quantity of activated carbon, and briefly heat the mixture. Subsequently, filter the hot solution through celite to remove the activated carbon, and then allow the filtrate to cool for crystallization.

Q5: Are there alternative α-halo esters that can be used in this synthesis?

A5: Yes, other esters such as methyl or tert-butyl bromopyruvate can be utilized, which will yield the corresponding methyl or t-butyl 2-aminothiazole-4-carboxylate. Minor adjustments to the reaction conditions may be necessary to accommodate the different reactivity of these esters.

Experimental Protocols

Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol provides a general methodology and may require optimization based on the specific conditions and reactant quality in your laboratory.

  • Materials:

    • Ethyl bromopyruvate

    • Thiourea

    • Anhydrous Ethanol

    • Saturated Sodium Bicarbonate Solution

    • Deionized Water

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 equivalents) in anhydrous ethanol.

    • With continuous stirring, add ethyl bromopyruvate (1.0 equivalent) to the solution dropwise at room temperature.

    • Upon completion of the addition, heat the mixture to reflux (approximately 78°C) and maintain this temperature for 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to ambient temperature.

    • Pour the cooled reaction mixture into a beaker of ice-cold water.

    • With gentle stirring, slowly add a saturated solution of sodium bicarbonate until the pH of the mixture is between 8 and 9.

    • A precipitate should form. Continue stirring the suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product via vacuum filtration and wash it with cold deionized water.

    • Dry the crude product under vacuum.

    • For enhanced purity, recrystallize the crude solid from ethanol.

Data Presentation

Table 1: Influence of Thiourea Stoichiometry on Product Yield
Equivalents of ThioureaAverage Yield (%)
1.068
1.288
1.585
2.078

Note: These yields are illustrative and can vary depending on the reaction scale and specific experimental conditions.

Table 2: Efficacy of Different Purification Methods
Purification MethodPurity (by HPLC)Recovery Yield (%)
Precipitation Only88-92%~95%
Single Recrystallization (Ethanol)>98%75-85%
Column Chromatography>99%55-65%

Visualizations

Reaction Pathway Diagram

Side_Reactions cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathways Reactants Ethyl Bromopyruvate + Thiourea Main_Product Ethyl 2-aminothiazole-4-carboxylate Reactants->Main_Product Hantzsch Synthesis (Neutral/Slightly Basic pH) Side_Product_1 2-Imino-2,3-dihydrothiazole Isomer Reactants->Side_Product_1 Acidic Conditions Side_Product_2 Dimerization/Polymerization Products Reactants->Side_Product_2 Prolonged Heating Unreacted Unreacted Starting Materials Reactants->Unreacted Incomplete Reaction

Caption: Main and side reaction pathways in the synthesis of 2-aminothiazole-4-carboxylates.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Product Yield Check_Reactants Check Reactant Purity & Stoichiometry Start->Check_Reactants Check_Conditions Verify Reaction Temperature & Time Check_Reactants->Check_Conditions Reactants OK Solution_Reactants Use Pure Reactants Adjust Stoichiometry Check_Reactants->Solution_Reactants Impurities or Incorrect Ratio Check_Workup Optimize Workup & Purification Check_Conditions->Check_Workup Conditions OK Solution_Conditions Ensure Correct Temperature Monitor by TLC Check_Conditions->Solution_Conditions Suboptimal Conditions Solution_Workup Proper Quenching & pH Adjustment Recrystallize or Chromatograph Check_Workup->Solution_Workup Impure Product Success Improved Yield Check_Workup->Success Purification OK Solution_Reactants->Check_Conditions Solution_Conditions->Check_Workup Solution_Workup->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis of 2-aminothiazole-4-carboxylates.

References

Technical Support Center: Purification of Methyl 2-amino-5-methylthiazole-4-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Methyl 2-amino-5-methylthiazole-4-carboxylate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on literature for analogous compounds, suitable solvents include ethanol, ethyl acetate, and mixtures such as ethanol/water or DMF/water.[1][2] For the closely related ethyl ester, ethyl acetate has been successfully used, yielding a product with high purity. Preliminary small-scale trials are recommended to determine the optimal solvent or solvent system for your specific sample.

Q2: What are the expected yield and purity after recrystallization?

A2: A successful recrystallization should significantly improve the purity of this compound. While the yield can vary depending on the initial purity of the crude product and the exact procedure followed, a yield of around 72% has been reported for the recrystallization of the ethyl ester analog from ethyl acetate. Purity is typically assessed by techniques such as melting point determination, HPLC, or NMR spectroscopy.

Q3: How can I improve the recovery of my compound?

A3: To improve the yield of your recrystallization, you can try the following:

  • Minimize the amount of solvent: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excess of solvent will result in a greater amount of the compound remaining in the mother liquor upon cooling.

  • Cool the solution slowly: Allow the solution to cool to room temperature undisturbed, and then cool it further in an ice bath to maximize crystal formation.

  • Recover a second crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals.

  • Use an anti-solvent: If your compound is too soluble even in the cold solvent, you can add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes turbid, then heat to redissolve and cool slowly.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - The compound is too soluble in the chosen solvent.- Too much solvent was used.- The solution is supersaturated.- Try a different solvent or a mixed solvent system.- Reduce the volume of the solvent by evaporation and allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low Yield - A significant amount of the compound remains in the mother liquor.- Premature crystallization during hot filtration.- The compound is too soluble in the cold solvent.- Concentrate the mother liquor to obtain a second crop of crystals.- Preheat the filtration apparatus (funnel and receiving flask).- Ensure the solution is sufficiently cooled before filtration. Consider a different solvent system.
Product is Still Impure - The cooling process was too fast, trapping impurities in the crystal lattice.- The chosen solvent is not effective at separating the specific impurities.- The impurity has very similar solubility properties to the desired compound.- Allow the solution to cool more slowly.- Perform a second recrystallization, possibly with a different solvent.- Consider alternative purification methods such as column chromatography if co-crystallization of impurities is suspected. Potential impurities from a Hantzsch thiazole synthesis may include unreacted starting materials or regioisomeric byproducts.
Oiling Out - The melting point of the compound is below the boiling point of the solvent.- The compound is highly impure, leading to a significant depression of the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Try a lower-boiling point solvent.- If the issue persists, consider purifying the crude material by another method before recrystallization.

Quantitative Data Summary

Solvent Relative Solubility of 2-amino-5-methylthiazole
MethanolHigh
Ethyl AcetateHigh
AcetoneHigh
EthanolModerate
n-PropanolModerate
IsopropanolModerate
AcetonitrileLow
TolueneLow
CyclohexaneVery Low

Data extrapolated from a study on 2-amino-5-methylthiazole and may not be fully representative of this compound.[3]

Experimental Protocol: Recrystallization of this compound

This protocol is adapted from a procedure for the closely related ethyl ester.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl Acetate or Ethanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Perform small-scale tests to confirm the suitability of the chosen solvent. A good solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent.

  • Heating: Gently heat the mixture with stirring until the solvent boils. Continue to add small portions of the solvent until all of the solid has just dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Workflow

G Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals filter Filter and Dry Crystals crystals->filter Yes no_crystals No/Few Crystals crystals->no_crystals No check_purity Check Purity filter->check_purity pure Pure Product Obtained check_purity->pure Yes impure Product Impure check_purity->impure No troubleshoot_impure Troubleshoot: - Slower Cooling - Re-recrystallize - Change Solvent impure->troubleshoot_impure troubleshoot_no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_impure->dissolve

Caption: A flowchart for troubleshooting common issues during the recrystallization process.

References

Technical Support Center: Synthesis of 2-Aminothiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminothiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and optimization efforts.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis and purification of 2-aminothiazole-4-carboxylate, particularly during the transition from laboratory to pilot or production scale.

Question: Why is the overall yield of my 2-aminothiazole-4-carboxylate synthesis low upon scale-up?

Answer:

Low yields during the scale-up of the Hantzsch thiazole synthesis for 2-aminothiazole-4-carboxylate can be attributed to several factors. The traditional two-step synthesis, involving the initial formation of an α-haloketone followed by reaction with thiourea, is often plagued by tedious work-ups and can result in low overall yields.[1] One-pot synthesis methods have been developed to improve efficiency and yield.[1]

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

  • Side Reactions: The formation of by-products can reduce the yield of the desired product. One common side reaction is the oxidation of the thiazole ring, especially under harsh conditions or exposure to air.[3]

  • Product Degradation: Prolonged reaction times or excessive temperatures can lead to the degradation of the 2-aminothiazole-4-carboxylate product.[3]

  • Purification Losses: Significant amounts of product may be lost during the work-up and purification steps.

Troubleshooting Workflow:

G start Low Yield Observed check_completion Monitor Reaction Progress (TLC/HPLC) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Evaluate catalyst/solvent incomplete->optimize_conditions Yes side_reactions Analyze for Side Products (LC-MS/NMR) incomplete->side_reactions No solution Improved Yield optimize_conditions->solution byproducts Significant By-products? side_reactions->byproducts modify_conditions Modify Reaction Conditions: - Lower temperature - Use inert atmosphere - Change order of addition byproducts->modify_conditions Yes purification_loss Assess Purification Losses byproducts->purification_loss No modify_conditions->solution workup_issue High Loss During Work-up? purification_loss->workup_issue optimize_workup Optimize Work-up & Purification: - Select appropriate solvent for extraction/crystallization - Minimize transfer steps workup_issue->optimize_workup Yes workup_issue->solution No optimize_workup->solution

Caption: Troubleshooting workflow for low yield in 2-aminothiazole-4-carboxylate synthesis.

Question: How can I control the exothermic reaction during the scale-up of the Hantzsch thiazole synthesis?

Answer:

The reaction between an α-haloketone, such as ethyl bromopyruvate, and thiourea can be exothermic. While this may not be noticeable at a small laboratory scale, it can become a significant safety hazard and process control issue during scale-up, potentially leading to runaway reactions and the formation of impurities.

Possible Causes & Solutions:

  • Rapid Reagent Addition: Adding reagents too quickly can lead to a rapid release of heat.

  • Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction.

  • High Concentration: Running the reaction at a high concentration can increase the rate of heat generation.

Control Strategies:

  • Slow Reagent Addition: Add the more reactive component (often the α-haloketone) slowly and in a controlled manner to the reaction mixture.

  • Efficient Heat Transfer: Ensure the reactor has adequate cooling capacity and good agitation to dissipate the heat generated.

  • Dilution: Running the reaction in a more dilute solution can help to moderate the temperature increase.

  • Flow Chemistry: For large-scale production, consider using a continuous flow reactor, which offers excellent temperature control and safety for highly exothermic reactions.

Question: What are the best practices for purifying 2-aminothiazole-4-carboxylate at an industrial scale?

Answer:

High purity of 2-aminothiazole-4-carboxylate is crucial, especially for its use as a pharmaceutical building block.[4][5] Impurities can lead to product decomposition over time, and purification by distillation is often not feasible due to the compound's instability at high temperatures.[6]

Purification Strategies:

  • Recrystallization: This is the most common method for purifying the crude product. The choice of solvent is critical for obtaining high purity and yield.

  • Precipitation: The product can be precipitated from the reaction mixture by adjusting the pH or by adding an anti-solvent.[2]

  • Adduct Formation: In some cases, impurities can be removed by forming a salt or adduct of the desired product, which can then be isolated and cleaved to give the pure compound.

Table 1: Solvent Selection for Recrystallization

Solvent SystemPurity Achieved (Typical)Yield (Typical)Scale-up Considerations
Ethanol>98%70-85%Good solubility at reflux, lower solubility at room temperature, making it suitable for crystallization.[2]
Ethanol/Water>98%75-90%The addition of water as an anti-solvent can improve yield.
Ethyl Acetate>97%65-80%Another common solvent for recrystallization.
Toluene>95%60-75%May be used for less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when handling ethyl bromopyruvate on a large scale?

A1: Ethyl bromopyruvate is a lachrymator and causes skin and eye irritation.[2][3] It is also moisture-sensitive.[3] When handling large quantities, it is essential to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and respiratory protection.[2][3] The reaction should be carried out in a well-ventilated area or in a closed system.

Q2: Can I use a one-pot synthesis method for large-scale production?

A2: Yes, one-pot synthesis methods are often preferred for industrial production as they can improve efficiency and reduce waste.[1] However, careful process development and optimization are required to ensure good control over the reaction conditions and to minimize the formation of impurities.

Q3: What are the typical impurities found in crude 2-aminothiazole-4-carboxylate?

A3: Impurities can arise from starting materials or side reactions. Common impurities may include unreacted starting materials, by-products from the self-condensation of ethyl bromopyruvate, and oxidation products of the thiazole ring. It is important to develop analytical methods (e.g., HPLC, GC-MS) to identify and quantify these impurities.

Q4: How does the choice of base affect the reaction?

A4: In the Hantzsch synthesis, a base is often used to neutralize the hydrogen bromide formed during the reaction. The choice of base can influence the reaction rate and the impurity profile. Common bases include sodium carbonate, sodium bicarbonate, and triethylamine. The strength and solubility of the base should be considered.

Experimental Protocols

General Procedure for the Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol is a representative example from the literature and may require optimization for specific applications and scales.[2]

Reaction Scheme:

G cluster_0 Hantzsch Thiazole Synthesis Ethyl bromopyruvate Ethyl bromopyruvate Ethyl 2-aminothiazole-4-carboxylate Ethyl 2-aminothiazole-4-carboxylate Ethyl bromopyruvate->Ethyl 2-aminothiazole-4-carboxylate + Thiourea (Ethanol, Reflux)

Caption: General reaction scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol (99.9%)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Ice

Procedure:

  • In a suitable reactor, a mixture of ethyl bromopyruvate (2 moles) and thiourea (3 moles) in 100 mL of 99.9% ethanol is refluxed for 24 hours.[2]

  • The progress of the reaction is monitored by TLC (petroleum ether: ethyl acetate, 1:3).[2]

  • After the reaction is complete, the mixture is cooled to room temperature.[2]

  • The reaction mixture is then concentrated under reduced pressure.[2]

  • The concentrated residue is poured into ice-cold water and basified to a pH of 10 with a 2 M NaOH solution.[2]

  • The resulting off-white precipitate is collected by filtration.[2]

  • The crude product is recrystallized from ethanol to yield pure ethyl 2-aminothiazole-4-carboxylate.[2]

Table 2: Representative Reaction Data (Lab Scale)

ParameterValueReference
Molar Ratio (Ethyl bromopyruvate:Thiourea)2:3[2]
SolventEthanol (99.9%)[2]
Reaction TemperatureReflux[2]
Reaction Time24 hours[2]
Yield (after recrystallization)70%[2]
Melting Point175-177 °C[2]

Note: The information provided in this technical support center is intended for guidance and informational purposes only. All procedures should be carried out by qualified individuals in a well-equipped laboratory or production facility, with appropriate safety precautions in place. It is the user's responsibility to validate and adapt these procedures for their specific needs and to ensure compliance with all applicable safety and regulatory requirements.

References

Technical Support Center: Monitoring Methyl 2-amino-5-methylthiazole-4-carboxylate Reaction by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor this reaction?

A1: Thin-Layer Chromatography (TLC) is a crucial analytical technique used to monitor the progress of the Hantzsch thiazole synthesis for producing this compound. It allows for the qualitative assessment of the reaction by separating the starting materials, the desired product, and any potential byproducts. By observing the disappearance of starting material spots and the appearance of the product spot, researchers can determine the optimal reaction time and ensure the reaction has gone to completion.

Q2: What is a suitable mobile phase for the TLC analysis of this reaction?

A2: A commonly effective mobile phase for the separation of 2-aminothiazole derivatives is a mixture of ethyl acetate and a non-polar solvent like hexane. A good starting point is a 1:1 mixture of ethyl acetate/hexane. The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to achieve optimal separation of spots.

Q3: How can I visualize the spots on the TLC plate?

A3: Since the starting materials and the product, this compound, are generally colorless, visualization techniques are necessary. The primary, non-destructive method is using a UV lamp (254 nm), as the thiazole ring and other conjugated systems in the molecules are UV-active and will appear as dark spots on a fluorescent background.[1] For more sensitive or specific visualization, destructive staining methods can be employed. Potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with the oxidizable amino group and the thiazole ring, typically showing up as yellow-brown spots on a purple background.[1] Another option is the p-anisaldehyde stain, which can react with the amino group to produce colored spots upon heating.

Q4: What are the expected Rf values for the starting materials and the product?

A4: The Rf (retardation factor) values are dependent on the specific TLC conditions (plate type, mobile phase, temperature). However, in a 1:1 ethyl acetate/hexane system, you can expect the following approximate Rf values:

  • Thiourea (Starting Material): Being highly polar, it will have a very low Rf value, likely close to the baseline (Rf ≈ 0.0 - 0.1).

  • Ethyl 2-chloroacetoacetate (Starting Material): This is a moderately polar compound and will have an intermediate Rf value.

  • This compound (Product): The product is expected to be less polar than thiourea but may have polarity comparable to or slightly different from ethyl 2-chloroacetoacetate. A well-separated spot should ideally have an Rf between 0.3 and 0.7.

A co-spot, where the reaction mixture is spotted on top of the starting material standard, is highly recommended to confirm the consumption of the starting material.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Streaking of spots - The sample is too concentrated.- The compound is highly polar or acidic/basic.[2]- Dilute the sample before spotting it on the TLC plate.- Add a small amount of a modifier to the mobile phase. For basic compounds like 2-aminothiazoles, adding a few drops of triethylamine (0.1-1%) can improve spot shape.[2]
Spots are not visible under UV light - The compound is not UV-active.- The concentration of the compound is too low.- Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde).- Spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications to concentrate the sample.
Rf values are too high (spots are near the solvent front) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the amount of hexane in an ethyl acetate/hexane mixture).[3]
Rf values are too low (spots are near the baseline) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the amount of ethyl acetate in an ethyl acetate/hexane mixture).[3]
Spots are elongated or crescent-shaped - The spotting technique was poor, potentially scratching the silica gel.- The sample was applied in a highly polar solvent that spread on the baseline.- Apply the sample gently with a capillary tube, ensuring not to disturb the silica layer.- Dissolve the sample in a less polar, volatile solvent for spotting.
Reactant and product spots have very similar Rf values - The chosen mobile phase does not provide adequate separation.- Experiment with different solvent systems. Try changing the solvent ratios or using a different solvent combination (e.g., dichloromethane/methanol).- Utilize the co-spotting technique. If the spots are from different compounds, they may appear as a slightly elongated or "snowman" shaped spot in the co-spot lane.

Experimental Protocols

TLC Monitoring of the Reaction

1. Preparation of the TLC Plate:

  • Gently draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. This is the origin line.

  • Mark three evenly spaced points on the origin line for spotting: one for the starting material (SM), one for the reaction mixture (Rxn), and one for a co-spot (Co).

2. Spotting the Plate:

  • Dissolve a small amount of the starting material mixture (ethyl 2-chloroacetoacetate and thiourea) in a volatile solvent (e.g., ethyl acetate or methanol).

  • Using a capillary tube, apply a small spot of the starting material solution to the "SM" mark.

  • Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent.

  • Apply a small spot of the diluted reaction mixture to the "Rxn" mark.

  • For the "Co" spot, first apply a spot of the starting material solution, let it dry, and then apply a spot of the reaction mixture directly on top of it.

  • Ensure all spots are small and concentrated.

3. Developing the TLC Plate:

  • Prepare the developing chamber by pouring a small amount (0.5-1 cm depth) of the chosen mobile phase (e.g., 1:1 ethyl acetate/hexane) into it. Place a piece of filter paper inside to saturate the chamber with solvent vapor.

  • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent to ascend the plate by capillary action.

  • Remove the plate when the solvent front is about 1 cm from the top.

  • Immediately mark the solvent front with a pencil.

4. Visualization:

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.

  • If further visualization is needed, dip the plate into a prepared staining solution (e.g., potassium permanganate) and gently heat with a heat gun until spots appear.

Preparation of Visualization Reagents
  • Potassium Permanganate Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

  • p-Anisaldehyde Stain: Mix 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.

Data Presentation

Compound Role Expected Rf (1:1 Ethyl Acetate/Hexane) Visualization
ThioureaStarting Material~ 0.0 - 0.1UV active, reacts with KMnO₄ and p-anisaldehyde stains.[1]
Ethyl 2-chloroacetoacetateStarting Material~ 0.4 - 0.6May not be strongly UV active, should react with KMnO₄ stain.
This compoundProduct~ 0.3 - 0.5UV active, reacts with KMnO₄ and p-anisaldehyde stains.[1]

Note: Rf values are estimates and can vary based on experimental conditions.

Mandatory Visualization

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate (draw origin line) spot_sm Spot Starting Material (SM) prep_plate->spot_sm 1a spot_rxn Spot Reaction Mixture (Rxn) prep_plate->spot_rxn 1b spot_co Co-spot (SM + Rxn) prep_plate->spot_co 1c dev_chamber Prepare Developing Chamber spot_co->dev_chamber run_tlc Run TLC Plate dev_chamber->run_tlc mark_front Mark Solvent Front run_tlc->mark_front dry_plate Dry Plate mark_front->dry_plate uv_vis Visualize under UV Light (254 nm) dry_plate->uv_vis stain_vis Stain Plate (e.g., KMnO4) uv_vis->stain_vis Optional analyze Analyze Results (Calculate Rf values) uv_vis->analyze stain_vis->analyze

Caption: Workflow for monitoring the reaction via TLC.

References

Technical Support Center: Alternative Reagents for Hantzsch Synthesis of Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch synthesis of aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals seeking to explore alternative reagents and methodologies for this fundamental reaction. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic strategies, improve yields, reduce reaction times, and adopt greener chemical practices.

Frequently Asked Questions (FAQs)

Q1: What are the main drawbacks of the traditional Hantzsch aminothiazole synthesis?

A1: The classical Hantzsch synthesis, while effective, often involves the use of lachrymatory and toxic α-haloketones as starting materials.[1] Additionally, traditional protocols can require long reaction times, harsh reaction conditions, and the use of volatile organic solvents, which raises environmental and safety concerns.[2][3]

Q2: What are the primary advantages of using alternative reagents and conditions?

A2: Alternative approaches aim to address the shortcomings of the traditional method by:

  • Avoiding hazardous reagents: One-pot syntheses starting from readily available ketones and generating the α-halo species in situ are common.

  • Improving efficiency: Microwave and ultrasound-assisted methods can dramatically reduce reaction times from hours to minutes.[2][4]

  • Enhancing yields: Optimized conditions and catalysts can lead to significantly higher product yields.[2][4]

  • Promoting green chemistry: Solvent-free reactions and the use of water or other environmentally benign solvents minimize waste and environmental impact.[5][6]

Q3: Can I perform the Hantzsch synthesis without a catalyst?

A3: Yes, a catalyst-free version of the Hantzsch synthesis can be performed under solvent-free conditions. This method is noted for its simplicity, rapid reaction times (often just a few seconds), and good to excellent yields.[5]

Q4: What are some common alternative catalysts for the Hantzsch synthesis?

A4: A variety of catalysts have been explored to improve the efficiency and environmental footprint of the Hantzsch synthesis. Some effective examples include:

  • Copper(II)-Iodine: This system allows for a one-pot synthesis from methyl aryl ketones and thiourea in a green solvent like PEG-400.

  • Silica Supported Tungstosilisic Acid: This reusable catalyst is effective under both conventional heating and ultrasonic irradiation.[4][5]

  • Lipase: This enzyme can be used as a biocatalyst in an ultrasound-assisted synthesis in water.

Q5: How do microwave and ultrasound assistance improve the reaction?

A5: Microwave irradiation provides rapid and uniform heating, which can significantly accelerate reaction rates and often leads to cleaner reactions with fewer byproducts.[2][7] Ultrasound irradiation promotes the reaction through acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance reaction rates and yields.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible CauseSuggested Solution(s)
Poor quality of starting materials Ensure the purity of the α-haloketone (if used) and thiourea. Impurities can lead to side reactions.
Inappropriate solvent The choice of solvent is critical. Screen different solvents such as ethanol, methanol, or water. For some substrates, a solvent-free approach may be optimal.[4]
Suboptimal reaction temperature Optimize the reaction temperature. While conventional methods may require reflux, microwave-assisted synthesis can be effective at temperatures around 90°C.[2]
Ineffective or no catalyst If not using a catalyst-free method, ensure the chosen catalyst is active and used in the correct amount. Consider screening different catalysts.
Incorrect stoichiometry Verify the molar ratios of your reactants. A slight excess of thiourea is sometimes used.

Issue 2: Formation of Impurities or Side Products

Possible CauseSuggested Solution(s)
Reaction temperature is too high or reaction time is too long Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation or side reactions.
Incorrect pH of the reaction mixture The pH can influence the reaction pathway. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.
Presence of reactive functional groups on starting materials Protect sensitive functional groups on your reactants before the condensation reaction to prevent unwanted side reactions.

Issue 3: Difficult Product Isolation/Purification

Possible CauseSuggested Solution(s)
Product is highly soluble in the reaction solvent After reaction completion, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture.
Formation of a complex mixture of products Employ column chromatography for purification if simple recrystallization is insufficient.
Catalyst is difficult to remove from the product For heterogeneous catalysts, simple filtration is usually sufficient.[4] For homogeneous catalysts, an aqueous workup or column chromatography may be necessary. In some cases, washing the crude product with cold ethanol is effective.[2]

Data Presentation: Comparison of Alternative Synthesis Methods

Table 1: Solvent-Free Hantzsch Synthesis of 2-Aminothiazoles

This method involves heating the α-bromoacetophenone to its melting point, followed by the addition of thiourea. The reaction is typically instantaneous.

α-Bromoacetophenone SubstituentReaction TimeYield (%)
4-HSeconds93
4-BrSeconds85
4-ClSeconds88
4-FSeconds82
4-NO₂Seconds75
4-CNSeconds90
4-OCH₃Seconds81
2,4-diClSeconds78

Data synthesized from multiple sources for illustrative comparison.

Table 2: Microwave-Assisted vs. Conventional Hantzsch Synthesis

This table compares the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.

Substituent (R) on ThioureaConventional Method (8h, Reflux) Yield (%)Microwave Method (30 min, 90°C) Yield (%)
H6595
4-Cl6292
4-OCH₃6894
4-CH₃6793

Data adapted from a study on the synthesis of complex aminothiazoles.[2]

Table 3: Ultrasound-Assisted vs. Conventional Hantzsch Synthesis

This table illustrates a one-pot, three-component synthesis of Hantzsch thiazole derivatives using a silica-supported tungstosilisic acid catalyst.[4]

Aldehyde SubstituentConventional Heating (3.5h, 65°C) Yield (%)Ultrasonic Irradiation (2h, RT) Yield (%)
4-H7985
4-Cl8288
4-NO₂8590
4-OCH₃8086
4-OH7884

Experimental Protocols

Protocol 1: Solvent-Free Hantzsch Synthesis of 2-Aminothiazoles

This protocol is adapted from an eco-friendly, catalyst-free method.[5]

  • Preparation: Place the desired α-bromoacetophenone (1.0 mmol) in a round-bottom flask.

  • Heating: Heat the flask in an oil bath until the α-bromoacetophenone melts.

  • Reaction: Add thiourea (1.1 mmol) to the molten α-bromoacetophenone. The reaction is typically instantaneous and exothermic, with the release of hydrogen bromide gas.

  • Work-up: After the reaction mixture has cooled to room temperature, wash the solid residue with water or ethanol to remove any unreacted starting materials.

  • Purification: The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles

This protocol describes a general procedure for the microwave-assisted synthesis of 2-aminothiazoles.[2]

  • Preparation: In a 10 mL microwave reactor vial, combine the substituted α-haloketone (1.0 mmol), the appropriate thiourea (1.1 mmol), and 3 mL of methanol.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 90°C for 30 minutes.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. The solid product can often be collected by filtration.

  • Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials. Further purification by recrystallization or column chromatography may be performed if necessary.

Protocol 3: Ultrasound-Assisted Hantzsch Synthesis of 2-Aminothiazoles

This protocol is based on a one-pot, three-component synthesis using a reusable catalyst.[4]

  • Preparation: In a round-bottom flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol), thiourea (1.0 mmol), the desired substituted benzaldehyde (1.0 mmol), and silica-supported tungstosilisic acid (15 mol%) in a 1:1 mixture of ethanol and water (10 mL).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at room temperature for 2 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, recover the catalyst by simple filtration.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol. The catalyst can be washed, dried, and reused.

Mandatory Visualizations

Hantzsch_Workflow cluster_conventional Conventional Hantzsch Synthesis cluster_alternative Alternative Hantzsch Synthesis start1 α-Haloketone + Thiourea step1_1 Reaction in Organic Solvent start1->step1_1 step1_2 Prolonged Heating (Reflux) step1_1->step1_2 end1 2-Aminothiazole step1_2->end1 start2 Ketone + Thiourea + Halogen Source step2_1 Alternative Conditions (Microwave, Ultrasound, Solvent-Free) start2->step2_1 step2_2 Optional Catalyst (e.g., Cu(II)/I₂, Supported Acid) step2_1->step2_2 end2 2-Aminothiazole step2_1->end2 Catalyst-Free Route step2_2->end2

Caption: Comparison of conventional and alternative Hantzsch synthesis workflows.

Troubleshooting_Logic start Low Yield in Hantzsch Synthesis cond1 Are Starting Materials Pure? start->cond1 sol1 Purify Reactants (Recrystallize/Distill) cond1->sol1 No cond2 Is the Reaction Condition Optimized? cond1->cond2 Yes sol1->cond2 sol2_1 Screen Solvents (or try solvent-free) cond2->sol2_1 No sol2_2 Optimize Temperature & Time (TLC monitoring) cond2->sol2_2 No sol2_3 Consider Alternative Energy Source (Microwave/Ultrasound) cond2->sol2_3 No cond3 Is a Catalyst Being Used? cond2->cond3 Yes sol2_1->cond3 sol2_2->cond3 sol2_3->cond3 sol3_1 Introduce a Suitable Catalyst cond3->sol3_1 No sol3_2 Check Catalyst Activity/Loading cond3->sol3_2 Yes end Improved Yield sol3_1->end sol3_2->end

References

Technical Support Center: Resolving Solubility Issues of Methyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Methyl 2-amino-5-methylthiazole-4-carboxylate in biological assays.

Troubleshooting Guide

Issue: Precipitate Formation Observed in Aqueous Buffer

You are preparing this compound for a biological experiment and observe precipitation when diluting your stock solution into an aqueous buffer (e.g., PBS, cell culture media).

Troubleshooting Workflow:

Troubleshooting_Workflow start Precipitation Observed in Aqueous Buffer check_stock Step 1: Verify Stock Solution Integrity - Is the DMSO stock clear? - Has it been stored properly? start->check_stock reprepare_stock Reprepare fresh DMSO stock solution. check_stock->reprepare_stock Stock is cloudy or old optimize_dilution Step 2: Optimize Dilution Method - Use a vortex while adding stock to buffer. - Add stock dropwise to a larger volume of buffer. check_stock->optimize_dilution Stock is OK reprepare_stock->optimize_dilution solubility_enhancement Step 3: Employ Solubility Enhancement Techniques optimize_dilution->solubility_enhancement Precipitation persists cosolvent Option A: Use a Co-solvent System solubility_enhancement->cosolvent ph_adjustment Option B: Adjust pH of the Buffer solubility_enhancement->ph_adjustment surfactant Option C: Incorporate a Surfactant solubility_enhancement->surfactant cyclodextrin Option D: Utilize Cyclodextrins solubility_enhancement->cyclodextrin final_check Step 4: Assess Impact on Assay - Run vehicle controls. - Evaluate for any interference from the chosen method. cosolvent->final_check ph_adjustment->final_check surfactant->final_check cyclodextrin->final_check

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: While extensive experimental data for this specific compound is limited, here is a summary of available and predicted properties. Thiazole derivatives are generally characterized as sparingly soluble in water.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂SSigma-Aldrich
Molecular Weight 172.20 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Predicted pKa 2.94 ± 0.10Chongqing Chemdad Co.[1][2]
Predicted Boiling Point 301.3 ± 22.0 °CChongqing Chemdad Co.[1][2]
Storage Temperature 2-8°C, protected from lightChongqing Chemdad Co.[1][2]

Note: Some values are predicted and should be used as a guide.

Q2: In which solvents can I dissolve this compound?

A2: For biological assays, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.

SolventExpected SolubilityRecommendations & Considerations
DMSO Good The most common solvent for preparing high-concentration stock solutions of organic molecules for biological screening. Caution: 2-aminothiazoles have been reported to be unstable in DMSO over time, leading to degradation products that could yield false-positive results.[3] It is crucial to use freshly prepared DMSO stocks and store them appropriately at -20°C or -80°C.
Ethanol Moderate Can be used as an alternative to DMSO. The final concentration of ethanol in the assay should be kept low (typically <1%) to avoid effects on cells or proteins.
Methanol Moderate Similar to ethanol, it can be used for stock solutions. Ensure the final concentration in the assay is not cytotoxic.
Water Poor Direct dissolution in aqueous buffers is likely to be challenging due to the hydrophobic nature of the thiazole ring.
PBS (pH 7.4) Very Poor Precipitation is highly likely when diluting a concentrated stock into PBS without any solubilizing agents.
Q3: My compound is precipitating in the cell culture medium. What can I do?

A3: This is a common issue with poorly soluble compounds. Here are several strategies you can employ, starting with the simplest.

Decision Tree for Enhancing Solubility in Cell-Based Assays:

Solubility_Enhancement_Decision_Tree start Compound Precipitates in Cell Media check_final_dmso Is the final DMSO concentration ≤ 0.5%? start->check_final_dmso increase_dmso Increase final DMSO concentration (up to 1% if cells tolerate it). check_final_dmso->increase_dmso No use_cosolvent Try a co-solvent system (e.g., with PEG-400 or Solutol HS 15). check_final_dmso->use_cosolvent Yes run_controls Always run vehicle controls with the same solvent/excipient concentration. increase_dmso->run_controls use_cyclodextrin Consider using cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. use_cosolvent->use_cyclodextrin Precipitation still occurs use_cyclodextrin->run_controls

Caption: Decision tree for improving compound solubility in cell-based assays.
Q4: Can I use pH modification to improve the solubility of this compound?

A4: Yes, pH modification can be a viable strategy. With a predicted pKa of around 2.94, the amino group on the thiazole ring is expected to be protonated and more soluble at a pH below this value.[1][2] However, for most biological assays conducted at neutral pH (~7.4), the compound will be in its less soluble, neutral form. Adjusting the pH of your stock solution or assay buffer may not be compatible with your biological system. If your assay can tolerate a slightly acidic pH, you could test solubility in a buffer with a pH closer to 6. Always verify that the pH change does not affect your assay's performance.

Q5: Are there any recommended experimental protocols for preparing this compound for an in vitro assay?

A5: The following is a general protocol that can be adapted to your specific needs.

Experimental Protocol: Preparation of Dosing Solutions

  • Primary Stock Solution Preparation (e.g., 10 mM in 100% DMSO):

    • Accurately weigh a known amount of this compound.

    • Add the appropriate volume of 100% DMSO to achieve the desired molarity (e.g., 10 mM).

    • Vortex or sonicate gently until the compound is completely dissolved. Visually inspect for any undissolved particulates.

    • Crucially, prepare this stock fresh whenever possible due to the potential instability of 2-aminothiazoles in DMSO. [3] If storage is necessary, aliquot and store at -80°C.

  • Serial Dilution (Intermediate Stocks):

    • Perform serial dilutions of the primary stock solution in 100% DMSO to create a range of intermediate stock concentrations. This helps in minimizing the amount of DMSO added to the final assay.

  • Preparation of Final Dosing Solution in Aqueous Buffer:

    • Warm the aqueous assay buffer (e.g., PBS or cell culture medium) to the experimental temperature (e.g., 37°C).

    • While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent immediate precipitation.

    • Ensure the final concentration of DMSO in the assay is as low as possible (ideally ≤ 0.5%) and is consistent across all experimental and control groups.

    • Visually inspect the final dosing solution for any signs of precipitation before adding it to your assay. If cloudiness or precipitate is observed, refer to the troubleshooting guide.

Vehicle Control: It is imperative to prepare a vehicle control that contains the same final concentration of DMSO (and any other solubilizing agents) as your test samples. This will allow you to account for any effects of the solvent on the biological system.

References

Validation & Comparative

Validating the Molecular Structure of Methyl 2-amino-5-methylthiazole-4-carboxylate: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of the structure of Methyl 2-amino-5-methylthiazole-4-carboxylate, benchmarked against alternative analytical techniques and related molecular structures.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering detailed insights into the molecular framework by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are indispensable tools for confirming its precise atomic connectivity and chemical environment.

A study by Al-Balas et al. provides the definitive NMR spectral data for this compound, which serves as our primary reference.[1] The assignments are as follows:

  • ¹H NMR (270 MHz, DMSO-d₆): δ 6.97 (s, 2H, -NH₂), 3.70 (s, 3H, -OCH₃), 2.49 (s, 3H, -CH₃).

  • ¹³C NMR (270 MHz, DMSO-d₆): δ 167.5 (C=O), 164.3 (C2-NH₂), 137.1 (C4-CO), 135.2 (C5-CH₃), 52.1 (-OCH₃), 12.7 (-CH₃).

The simplicity of the ¹H NMR spectrum, showing only three singlets, is highly characteristic of the proposed structure. The absence of splitting indicates no adjacent protons to any of the proton-containing groups. The chemical shifts are consistent with the electronic environments of the respective protons. Similarly, the ¹³C NMR spectrum shows the expected six distinct carbon signals, with chemical shifts corresponding to the carbonyl, thiazole ring, methoxy, and methyl carbons.

Comparative NMR Data Analysis

To better understand the spectral features of this compound, a comparison with structurally related compounds is invaluable. The following table summarizes the ¹H and ¹³C NMR data for the target compound and two key analogues.

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
This compound 6.97 (s, 2H, NH₂), 3.70 (s, 3H, OCH₃), 2.49 (s, 3H, CH₃)167.5 (C=O), 164.3 (C2), 137.1 (C4), 135.2 (C5), 52.1 (OCH₃), 12.7 (CH₃)[1]
Ethyl 2-amino-4-methylthiazole-5-carboxylate7.72 (s, 2H, NH₂), 4.14 (q, 2H, CH₂), 2.35 (s, 3H, CH₃), 1.22 (t, 3H, CH₂)170.7 (C=O), 162.5 (C2), 159.7 (C4), 107.9 (C5), 60.3 (OCH₂), 17.4 (C-CH₃), 14.7 (CH₂C H₃)[2]
2-Aminothiazole7.12 (d, 1H, H4), 6.56 (d, 1H, H5), NH₂ signal often broad169.2 (C2), 139.0 (C4), 108.0 (C5)[3]

This comparative data highlights how substitutions on the thiazole ring influence the chemical shifts. For instance, the presence of the methyl and carboxylate groups in the target compound significantly alters the electronic environment of the thiazole ring carbons compared to the parent 2-aminothiazole.

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy

A standardized protocol ensures the reproducibility and quality of NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should dissolve the compound well without reacting with it.[2][4]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution to provide a reference signal at 0 ppm.

  • Spectrometer Setup: The NMR experiments are performed on a spectrometer, for instance, a Bruker 400 MHz instrument.[2] The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a 30° pulse angle, an acquisition time of around 4 seconds, and a relaxation delay of 1-2 seconds.[4]

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required. A 30° pulse angle and an acquisition time of around 4 seconds with no relaxation delay are often suitable for compounds of this size.[4]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing to the internal standard.

Alternative Analytical Techniques for Structural Validation

While NMR is the most powerful tool for complete structural elucidation, other techniques provide complementary and confirmatory data.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z), which determines the molecular weight of the compound. Fragmentation patterns can offer structural clues.[5][6]High sensitivity, requires very small sample amounts.[6]Does not provide detailed information on atomic connectivity or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule based on the absorption of infrared radiation.[5][7]Fast, non-destructive, and provides a characteristic fingerprint for the compound.Does not provide information on the overall molecular structure or the arrangement of functional groups.
Elemental Analysis Determines the percentage composition of elements (C, H, N, S) in the compound.[5]Confirms the empirical and molecular formula.Does not provide structural information.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.Unambiguous determination of the complete molecular structure, including stereochemistry.Requires a suitable single crystal of the compound, which can be challenging to grow.

Visualizing the Validation Process

To illustrate the logical flow of structural validation and the specific assignments for this compound, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_nmr Definitive Structural Elucidation cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS FTIR FTIR (Functional Groups) Purification->FTIR EA Elemental Analysis (Formula) Purification->EA H_NMR ¹H NMR (Proton Environment) MS->H_NMR FTIR->H_NMR EA->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR TwoD_NMR 2D NMR (Connectivity, Optional) H_NMR->TwoD_NMR C_NMR->TwoD_NMR Structure_Confirmed Structure Validated C_NMR->Structure_Confirmed TwoD_NMR->Structure_Confirmed

Caption: Workflow for the structural validation of a synthesized organic compound.

Caption: Structure and NMR assignments for this compound.

References

Comparative Guide to Purity Determination of Methyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the purity determination of Methyl 2-amino-5-methylthiazole-4-carboxylate, a key building block in pharmaceutical synthesis.[1][2] Ensuring the purity of such intermediates is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] This document details experimental protocols, presents comparative data, and discusses the relative advantages of each technique to aid in method selection and validation.

Overview of Analytical Methodologies

The choice of an analytical method for purity determination depends on factors like the nature of the analyte, expected impurities, required sensitivity, and desired sample throughput. While HPLC is a robust and widely used technique, other methods offer distinct advantages in specific contexts.[4][5]

  • High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC separates compounds based on their differential distribution between a stationary phase and a mobile phase.[4][6] Reversed-phase HPLC is commonly employed for aminothiazole compounds, using a non-polar stationary phase (like C18) with a polar mobile phase.[7] It is highly versatile for quantifying non-volatile or thermally labile impurities.[5]

  • Ultra-Performance Liquid Chromatography (UPLC): An evolution of HPLC, UPLC utilizes columns with sub-2 µm particles and operates at significantly higher pressures (up to 15,000 psi).[8][9] This results in dramatic improvements in speed, resolution, and sensitivity, making it ideal for high-throughput screening and detecting trace-level impurities.[3][10]

  • Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol.[11] SFC combines the advantages of both HPLC and Gas Chromatography (GC), offering fast, efficient separations with reduced organic solvent consumption.[11][12] It is particularly effective for both chiral and achiral separations.[13]

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, UPLC, and SFC for the purity analysis of a compound like this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Supercritical Fluid Chromatography (SFC)
Principle Liquid-solid partitioning under moderate pressure (up to 6,000 psi).[9]Liquid-solid partitioning under very high pressure (>15,000 psi).[4][9]Supercritical fluid-solid partitioning.[14]
Typical Column 150–250 mm length, 4.6 mm ID, 3–5 µm particles.[4]30–100 mm length, 2.1 mm ID, <2 µm particles.[4]Packed columns similar to HPLC, various polarities.[13]
Analysis Time 20–45 minutes.[4]2–5 minutes.[4]3–10 minutes.[11]
Resolution Good, suitable for most standard purity assays.Excellent, superior separation of closely eluting impurities.[8]High, especially for chiral and structurally similar compounds.[11]
Sensitivity Moderate.High, sharper peaks lead to better signal-to-noise ratio.[8][10]High, compatible with sensitive detectors like MS.[11]
Solvent Consumption High (typically 0.5–2.0 mL/min).[4]Low (typically 0.2–0.5 mL/min), reduced by 70-80% vs. HPLC.[4]Very Low, primarily uses CO2, minimal organic co-solvent.[13]
Key Advantage Robust, widely available, extensive regulatory acceptance.[4]High speed, resolution, and sensitivity.[3]"Green" technique, fast, low solvent cost and waste.[11]
Key Limitation Longer run times, lower resolution than UPLC.Higher upfront instrument cost, sensitive to sample matrix.Less suitable for extremely polar compounds without co-solvents.[12]

Experimental Protocols

Detailed methodologies for a representative HPLC method and two common alternatives are provided below.

Method 1: HPLC-UV Purity Determination

This protocol is based on established methods for aminothiazole derivatives.[7][15]

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., Phenomenex® Luna C18, 150 mm x 4.6 mm, 5 µm).[15]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[16][17]

    • B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 272 nm.[15]

  • Injection Volume: 10 µL.[5]

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of mobile phase (50:50 Water:Acetonitrile) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]

  • Purity Calculation: Purity is calculated based on the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[7]

Method 2: UPLC-UV Purity Determination

This method is adapted from a standard HPLC protocol to leverage the speed and resolution of UPLC.

  • Instrumentation: UPLC system with a PDA detector.

  • Column: UPLC C18 column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: Linear gradient from 2% to 98% B

    • 3.0-3.5 min: Hold at 98% B

    • 3.5-4.0 min: Return to 2% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Same as HPLC method, but may require further dilution due to higher sensitivity.

Method 3: SFC-UV Purity Determination

This method provides a green alternative, suitable for rapid analysis.

  • Instrumentation: Analytical SFC system with a PDA detector and back-pressure regulator.

  • Column: Polar stationary phase suitable for SFC (e.g., 2-PIC or BEH 2-EP column).[18]

  • Mobile Phase:

    • A: Supercritical CO2.

    • B: Methanol.

  • Gradient Program: Isocratic elution with 20% Methanol as co-solvent.

  • Flow Rate: 2.5 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in Methanol to a concentration of 1 mg/mL. Ensure complete solubility.

Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for HPLC purity analysis and the comparative relationship between the discussed analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Column Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate Report Report Calculate->Report

Caption: General workflow for HPLC purity determination.

Method_Comparison cluster_methods Analytical Techniques cluster_attributes Key Attributes start Purity Analysis of Methyl 2-amino-5- methylthiazole-4-carboxylate HPLC HPLC (Robust & Standard) start->HPLC UPLC UPLC (High Speed & Resolution) start->UPLC SFC SFC (Green & Fast) start->SFC HPLC_attr Time: Slow Solvent: High Pressure: Low HPLC->HPLC_attr UPLC_attr Time: Very Fast Solvent: Low Pressure: Very High UPLC->UPLC_attr SFC_attr Time: Fast Solvent: Very Low Pressure: High SFC->SFC_attr

Caption: Comparison of analytical chromatography techniques.

Conclusion

For the purity determination of this compound, both HPLC and UPLC are highly suitable methods. HPLC remains a reliable and robust workhorse perfect for standard quality control labs.[4] However, for high-throughput environments or when resolving complex impurity profiles, UPLC offers undeniable advantages in speed, resolution, and sensitivity.[3] SFC presents a compelling "green" alternative that significantly reduces organic solvent consumption while providing rapid and efficient separations, making it an excellent choice for laboratories focused on sustainability and speed.[11] The ultimate selection should be based on the specific laboratory needs, considering factors such as sample throughput, required sensitivity, available instrumentation, and environmental goals.

References

Mass Spectrometry Fragmentation of 2-Aminothiazole-4-Carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the mass spectrometric behavior of heterocyclic scaffolds is paramount for structural elucidation and metabolic studies. This guide provides a comparative analysis of the fragmentation patterns of 2-aminothiazole-4-carboxylates and related heterocyclic compounds, supported by experimental data and detailed protocols.

Comparison of Fragmentation Patterns

The fragmentation of 2-aminothiazole-4-carboxylates under mass spectrometry is influenced by the ionization method and the substitution pattern on the thiazole ring. Electron Impact (EI) and Electrospray Ionization (ESI) are commonly employed techniques, each yielding distinct yet complementary fragmentation pathways.

A general fragmentation pathway for ethyl 2-aminothiazole-4-carboxylate under EI-MS involves initial cleavages around the ester group and subsequent ring fragmentation. In contrast, ESI-MS, particularly in positive ion mode, typically generates a protonated molecular ion ([M+H]⁺) which then undergoes collision-induced dissociation (CID).

To provide a comparative perspective, the fragmentation of 2-aminothiazole-4-carboxylic acid is compared with its structural analog, 2-aminothiazoline-4-carboxylic acid, and another relevant heterocyclic system, 4-phenyl-1,2,3-thiadiazole.

Table 1: Comparison of Key Fragment Ions (m/z) under ESI-MS/MS

Precursor Ion (m/z)CompoundMajor Fragment Ions (m/z)Proposed Neutral Loss
1452-Aminothiazole-4-carboxylic acid101, 84, 73CO₂, CO₂ + HCN, CO₂ + CO
1472-Aminothiazoline-4-carboxylic acid103, 86CO₂, CO₂ + NH₃
1634-Phenyl-1,2,3-thiadiazole135, 103N₂, N₂ + S

Note: The fragmentation data is compiled from multiple sources and represents the most commonly observed pathways. Relative abundances can vary significantly with experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality mass spectrometry data. Below are generalized protocols for LC-MS/MS and GC-MS analysis, which can be adapted for specific 2-aminothiazole-4-carboxylate derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the analysis of non-volatile and thermally labile 2-aminothiazole-4-carboxylate derivatives.

1. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Perform serial dilutions to create working solutions and calibration standards in the range of 10 ng/mL to 1000 ng/mL.

  • For biological samples, a solid-phase extraction (SPE) or protein precipitation step may be necessary for sample clean-up.[1]

2. LC Parameters:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Parameters (ESI Positive Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped (e.g., 10-40 eV) to obtain optimal fragmentation.

  • Data Acquisition: Full scan mode to identify the precursor ion, followed by product ion scan mode for fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is applicable for volatile and thermally stable derivatives, often requiring derivatization for polar compounds.

1. Sample Preparation and Derivatization:

  • Prepare a 1 mg/mL solution of the analyte in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • For compounds with active hydrogens (e.g., -NH₂, -COOH), derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to improve volatility and thermal stability.

2. GC Parameters:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature 70 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[2]

  • Injection Mode: Splitless.

3. MS Parameters (EI Mode):

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Data Acquisition: Scan mode from m/z 40 to 500.

Visualizations

Visualizing workflows and fragmentation pathways can aid in understanding the experimental process and the structural information obtained.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Analyte Analyte Solution Standards Calibration Standards Analyte->Standards LC LC Separation Standards->LC Biological_Sample Biological Sample Extraction Extraction/Cleanup Biological_Sample->Extraction Extraction->LC MS MS Detection LC->MS MSMS MS/MS Fragmentation MS->MSMS TIC Total Ion Chromatogram MSMS->TIC Mass_Spectra Mass Spectra TIC->Mass_Spectra Fragmentation_Pattern Fragmentation Pattern Mass_Spectra->Fragmentation_Pattern Structure Structural Elucidation Fragmentation_Pattern->Structure

Experimental workflow for LC-MS/MS analysis.

Fragmentation_Pathway M [M+H]⁺ m/z 145 F1 [M+H-CO₂]⁺ m/z 101 M->F1 - CO₂ F2 [M+H-CO₂-HCN]⁺ m/z 74 F1->F2 - HCN F3 [M+H-CO₂-CO]⁺ m/z 73 F1->F3 - CO

Proposed fragmentation of 2-aminothiazole-4-carboxylic acid.

References

Comparative Analysis of the Biological Activities of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory properties of 2-aminothiazole derivatives, supported by experimental data and detailed methodologies.

The 2-aminothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility has led to the development of a wide range of derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comparative analysis of these biological activities, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in drug discovery and development efforts.

Anticancer Activity

Derivatives of 2-aminothiazole have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, which ultimately inhibit the proliferation of cancer cells.

Quantitative Anticancer Data

The anticancer efficacy of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines.

Derivative/CompoundCancer Cell LineIC50 ValueReference
Compound 20 H1299 (Lung Cancer)4.89 µM[1]
SHG-44 (Glioma)4.03 µM[1]
Compound 21 K562 (Leukemia)16.3 µM[1]
MCF-7 (Breast Cancer)20.2 µM[1]
HT-29 (Colon Cancer)21.6 µM[1]
Compounds 23 and 24 HepG2 (Liver Cancer)0.51 mM and 0.57 mM[1]
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[1]
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM[1]
Compound 28 A549 (Lung Cancer)8.64 µM[1]
HeLa (Cervical Cancer)6.05 µM[1]
HT29 (Colon Cancer)0.63 µM[1]
Karpas299 (Lymphoma)13.87 µM[1]
TH-39K562 (Leukemia)0.78 µM[1]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)0.8 µM[2]
YLT322 (a benzothiazole derivative)HepG2 (Liver Cancer)Growth inhibition in a dose- and time-dependent manner[3][4][5]
2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27 )786-O (Renal Cell Carcinoma)EC50 = 5 µM (for cell death)[6]
Anticancer Signaling Pathway: Induction of Apoptosis

Several 2-aminothiazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death. The diagram below illustrates the apoptotic pathway induced by the benzothiazole derivative YLT322.

G Apoptosis Induction by a 2-Aminothiazole Derivative (YLT322) cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion 2_Aminothiazole_Derivative 2-Aminothiazole Derivative (YLT322) Bcl2 Bcl-2 (Anti-apoptotic) 2_Aminothiazole_Derivative->Bcl2 inhibits Bax Bax (Pro-apoptotic) 2_Aminothiazole_Derivative->Bax activates Mitochondrion Mitochondrial Membrane Bcl2->Mitochondrion stabilizes Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Mitochondrion->Cytochrome_c releases

Apoptotic pathway induced by a 2-aminothiazole derivative.

Antimicrobial Activity

2-aminothiazole derivatives have shown considerable promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table presents the MIC values for various 2-aminothiazole derivatives against different microbial strains.

Derivative/CompoundMicrobial StrainMIC ValueReference
NS-8 Bacillus subtilis18 µg/mL (at 50 µg/mL), 20 µg/mL (at 100 µg/mL)
Escherichia coli19 µg/mL (at 50 µg/mL), 21 µg/mL (at 100 µg/mL)
Aspergillus niger-
Candida albicans-
117 (R¹ = OCH₃)Escherichia coliRemarkable efficacy[2]
117 (R¹ = CH₃)Escherichia coliRemarkable efficacy[2]
117 (R¹ = H, R² = Ph)Pseudomonas aeruginosaSignificant efficacy[2]
117 (R¹ = 4-Br)-Low activity[2]
116 (n = 0)-Low activity[2]
117 (R¹ = 4-Cl)-Low activity[2]
117 (R¹ = OCH₃)Serratia marcescensRemarkable efficacy[2]
117 (R¹ = CH₃)Serratia marcescensRemarkable efficacy[2]

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is involved in the inflammatory response. Another mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential is often assessed by the IC50 value for the inhibition of specific enzymes or cellular responses.

Derivative/CompoundTarget/AssayIC50 ValueReference
Thiazolyl derivative 188 COX-11.00–6.34 µM[2]
COX-20.09–0.71 µM[2]
Benzo[d]thiazole analog 2c COX-20.28 µM[7]
Benzo[d]thiazole analog 2d COX-20.77 µM[7]
Benzo[d]thiazole analog 2g COX-20.35 µM[7]
Benzo[d]thiazole analog 3d COX-20.52 µM[7]
Benzo[d]thiazole analog 3f COX-20.41 µM[7]
Benzo[d]thiazole analog 3g COX-20.63 µM[7]
2-aminothiazole-featured pirinixic acid derivative 16 5-lipoxygenase (5-LO)0.3 µM[8]
microsomal prostaglandin E2 synthase-1 (mPGES-1)0.4 µM[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Agar Disk Diffusion Method for Antimicrobial Susceptibility

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of the 2-aminothiazole derivatives onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.

  • Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity.

Griess Assay for Nitric Oxide Production

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the 2-aminothiazole derivatives for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Comparative Workflow and Logical Relationships

The evaluation of the biological activity of 2-aminothiazole derivatives follows a structured workflow, and the different activities can be compared based on their mechanisms and therapeutic potential.

G General Workflow for Evaluating Biological Activity cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of 2-Aminothiazole Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (Agar Diffusion) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (Griess Assay, COX Assay) Characterization->Anti_inflammatory Apoptosis_Study Apoptosis Assays (Flow Cytometry, Western Blot) Anticancer->Apoptosis_Study MIC_Determination MIC Determination Antimicrobial->MIC_Determination Enzyme_Inhibition Enzyme Inhibition Assays (COX-1/COX-2) Anti_inflammatory->Enzyme_Inhibition Lead_Optimization Lead Optimization & Further Development Apoptosis_Study->Lead_Optimization MIC_Determination->Lead_Optimization Enzyme_Inhibition->Lead_Optimization

Workflow for evaluating 2-aminothiazole derivatives.

G Comparative Analysis of Biological Activities cluster_0 Anticancer Activity cluster_1 Antimicrobial Activity cluster_2 Anti-inflammatory Activity 2_Aminothiazole_Derivatives 2-Aminothiazole Derivatives Anticancer_Mechanism Mechanism: - Apoptosis Induction - Cell Cycle Arrest 2_Aminothiazole_Derivatives->Anticancer_Mechanism Antimicrobial_Mechanism Mechanism: - Inhibition of essential  bacterial enzymes - Disruption of cell wall 2_Aminothiazole_Derivatives->Antimicrobial_Mechanism Anti_inflammatory_Mechanism Mechanism: - COX-2 Inhibition - Inhibition of NO production 2_Aminothiazole_Derivatives->Anti_inflammatory_Mechanism Anticancer_Target Target: Cancer Cells Anticancer_Mechanism->Anticancer_Target Antimicrobial_Target Target: Bacteria & Fungi Antimicrobial_Mechanism->Antimicrobial_Target Anti_inflammatory_Target Target: Inflammatory Mediators Anti_inflammatory_Mechanism->Anti_inflammatory_Target

Comparison of the biological activities of 2-aminothiazoles.

References

A Comparative Analysis of Methyl 2-amino-5-methylthiazole-4-carboxylate and Standard Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antitubercular agents with alternative mechanisms of action. One such promising scaffold is the 2-aminothiazole-4-carboxylate core. This guide provides an objective comparison of the in vitro activity of a representative compound from this class, Methyl 2-amino-5-methylthiazole-4-carboxylate, against established first and second-line antitubercular drugs. The information presented herein is supported by experimental data from peer-reviewed studies to aid researchers in the ongoing search for more effective tuberculosis therapies.

Quantitative Comparison of Antitubercular Activity

The in vitro potency of an antimicrobial agent is a critical parameter in its evaluation. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound and a selection of standard antitubercular agents against the reference strain Mycobacterium tuberculosis H37Rv.

CompoundClassMIC (µg/mL)MIC (µM)
This compound 2-Aminothiazole 16 93
Methyl 2-amino-5-benzylthiazole-4-carboxylate2-Aminothiazole0.060.24
IsoniazidFirst-Line Agent0.03 - 0.250.22 - 1.8
RifampicinFirst-Line Agent0.06 - 0.250.07 - 0.3
EthambutolFirst-Line Agent1.0 - 2.04.9 - 9.8
PyrazinamideFirst-Line Agent12.5 - 25101 - 203
MoxifloxacinSecond-Line Agent (Fluoroquinolone)0.12 - 0.50.3 - 1.24
BedaquilineSecond-Line Agent (Diarylquinoline)0.015 - 0.060.03 - 0.11

Note: MIC values can vary between studies due to minor differences in experimental conditions. The data presented is a representative range from published literature against the M. tuberculosis H37Rv strain.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the in vitro activity of antitubercular agents. The following is a detailed protocol for the broth microdilution method, a widely accepted technique.

Objective: To determine the minimum concentration of a test compound required to inhibit the visible growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol

  • Test compound (e.g., this compound)

  • Standard antitubercular drugs (for quality control)

  • Sterile 96-well microtiter plates

  • Inoculating loops or sterile swabs

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Biosafety cabinet (BSL-3)

Procedure:

  • Inoculum Preparation:

    • A pure culture of M. tuberculosis H37Rv is grown on solid medium.

    • Colonies are suspended in sterile saline or Middlebrook 7H9 broth.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the test compound are prepared in Middlebrook 7H9 broth in the 96-well microtiter plates to achieve the desired concentration range.

  • Inoculation:

    • Each well containing the drug dilution is inoculated with the prepared bacterial suspension.

    • Control wells are included: a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation:

    • The inoculated plates are sealed and incubated at 37°C for 14-21 days.

  • Reading and Interpretation:

    • After incubation, the plates are visually inspected for bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is defined as the lowest concentration of the drug that shows no visible growth.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for the 2-aminothiazole scaffold, the established mechanisms of first-line antitubercular drugs, and the experimental workflow for MIC determination.

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Inoculum\nPreparation Inoculum Preparation Drug\nDilution Drug Dilution Inoculum\nPreparation->Drug\nDilution Inoculation Inoculation Drug\nDilution->Inoculation Add inoculum to wells Incubation Incubation Inoculation->Incubation Reading Reading Incubation->Reading MIC\nDetermination MIC Determination Reading->MIC\nDetermination Lowest concentration with no growth

Caption: A flowchart of the broth microdilution method for MIC determination.

Proposed Mechanism of Action for 2-Aminothiazole Derivatives 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative β-Ketoacyl-ACP\nSynthase (e.g., KasA) β-Ketoacyl-ACP Synthase (e.g., KasA) 2-Aminothiazole\nDerivative->β-Ketoacyl-ACP\nSynthase (e.g., KasA) Inhibition 2-Aminothiazole\nDerivative->β-Ketoacyl-ACP\nSynthase (e.g., KasA) Mycolic Acid\nBiosynthesis Mycolic Acid Biosynthesis β-Ketoacyl-ACP\nSynthase (e.g., KasA)->Mycolic Acid\nBiosynthesis Catalyzes β-Ketoacyl-ACP\nSynthase (e.g., KasA)->Mycolic Acid\nBiosynthesis Mycobacterial\nCell Wall Mycobacterial Cell Wall Mycolic Acid\nBiosynthesis->Mycobacterial\nCell Wall Essential for Mycolic Acid\nBiosynthesis->Mycobacterial\nCell Wall

Caption: A potential mechanism of action for 2-aminothiazole derivatives.

Mechanisms of Action of First-Line Antitubercular Drugs cluster_inh Isoniazid cluster_rif Rifampicin cluster_emb Ethambutol cluster_pza Pyrazinamide Isoniazid (prodrug) Isoniazid (prodrug) KatG KatG Isoniazid (prodrug)->KatG Activation Active Isoniazid Active Isoniazid KatG->Active Isoniazid Forms InhA InhA Active Isoniazid->InhA Inhibits Mycolic Acid\nSynthesis Mycolic Acid Synthesis InhA->Mycolic Acid\nSynthesis Catalyzes Cell Wall Integrity Cell Wall Integrity Mycolic Acid\nSynthesis->Cell Wall Integrity Rifampicin Rifampicin DNA-dependent\nRNA Polymerase DNA-dependent RNA Polymerase Rifampicin->DNA-dependent\nRNA Polymerase Inhibits RNA Synthesis RNA Synthesis DNA-dependent\nRNA Polymerase->RNA Synthesis Catalyzes Protein Synthesis Protein Synthesis RNA Synthesis->Protein Synthesis Ethambutol Ethambutol Arabinosyl\nTransferase Arabinosyl Transferase Ethambutol->Arabinosyl\nTransferase Inhibits Arabinogalactan\nSynthesis Arabinogalactan Synthesis Arabinosyl\nTransferase->Arabinogalactan\nSynthesis Catalyzes Arabinogalactan\nSynthesis->Cell Wall Integrity Pyrazinamide (prodrug) Pyrazinamide (prodrug) Pyrazinamidase Pyrazinamidase Pyrazinamide (prodrug)->Pyrazinamidase Activation Pyrazinoic Acid Pyrazinoic Acid Pyrazinamidase->Pyrazinoic Acid Forms Multiple Targets\n(e.g., Fatty Acid Synthase I) Multiple Targets (e.g., Fatty Acid Synthase I) Pyrazinoic Acid->Multiple Targets\n(e.g., Fatty Acid Synthase I) Disrupts Cellular Function Cellular Function Multiple Targets\n(e.g., Fatty Acid Synthase I)->Cellular Function

Caption: The distinct mechanisms of action of first-line antitubercular drugs.

Discussion

The data indicates that while this compound itself exhibits modest activity against M. tuberculosis H37Rv, derivatives within the same 2-aminothiazole-4-carboxylate class, such as the 5-benzyl substituted analogue, demonstrate significantly higher potency, even surpassing the first-line drug isoniazid in some studies. This highlights the potential of this scaffold for further optimization in the development of novel antitubercular agents.

The proposed mechanism of action for some 2-aminothiazole derivatives involves the inhibition of β-ketoacyl-ACP synthases, such as mtFabH or KasA, which are crucial for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. However, it is noteworthy that the most potent antitubercular compounds from one study did not appear to inhibit mtFabH, suggesting that other cellular targets may be involved for this class of compounds. This warrants further investigation to elucidate the precise mechanism of action and to guide future drug design efforts.

A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole-4-carboxylate scaffold has emerged as a versatile and promising template in medicinal chemistry, particularly in the development of novel anti-tubercular agents.[1][2] These derivatives are more tractable synthetic analogues of complex natural products like thiolactomycin (TLM) and have demonstrated potent biological activity.[1][3] This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their efficacy against Mycobacterium tuberculosis and its essential enzyme, β-ketoacyl-ACP synthase (mtFabH).

Comparative Analysis of Anti-tubercular Activity

A key finding in the study of 2-aminothiazole-4-carboxylate derivatives is the distinct structural requirements for whole-cell activity against M. tuberculosis versus enzymatic inhibition of mtFabH.[1] The following table summarizes the quantitative data for a series of analogues, highlighting how substitutions at the 2-amino and 5-positions of the thiazole ring dictate the biological outcome.

Compound IDR¹ Substituent (2-position)R² Substituent (5-position)R³ Substituent (4-position)MIC vs. M. tuberculosis H37Rv (µg/mL)IC₅₀ vs. mtFabH (µg/mL)
2 -NH₂-CH₂-Ph-COOCH₃0.06Not Active
3 -NHCOCH₂Br3-Cl-Ph-COOCH₃Not Active0.95
6 -NH₂3-Cl-Ph-COOCH₃16Not Active
9 -NH₂-CH₂-Ph-COOH0.06Not Active
11 -NH₂3-Cl-Ph-COOH32Not Active
14 -NHCOCH₂Br-CH₂-Ph-COOCH₃Not Active1.1
15 -NHCOCH₂Br-CH₃-COOCH₃Not Active59
18 -NHCOCH₂Br3-Cl-Ph-COOHNot ActiveNot Active
19 -NHCOCH₂Br-CH₃-COOHNot Active225
Data sourced from Al-Balas et al., 2009.[1]
Not Active (N/A) indicates no significant inhibition was observed at the tested concentrations.[1]

Key Structure-Activity Relationship Insights

The data reveals a stark divergence in the SAR for whole-cell versus enzymatic activity.

  • For Whole-Cell Activity (Anti-tubercular):

    • A free amine (-NH₂) at the 2-position is essential.

    • Derivatives with a benzyl group at the 5-position (compounds 2 and 9 ) exhibit the most potent activity, with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL.[1]

    • The carboxylate form (ester vs. acid) at the 4-position does not significantly alter the high potency of the benzyl derivatives.[1]

    • These potent whole-cell active compounds show no inhibitory activity against the mtFabH enzyme, suggesting they act on a different biological target.[1]

  • For Enzyme Inhibition (mtFabH):

    • An electrophilic 2-(2-bromoacetamido) group at the 2-position is critical for mtFabH inhibition.[1] This group likely forms a covalent bond with a cysteine residue in the enzyme's active site.

    • The methyl ester form at the 4-position is preferred over the carboxylic acid for enzyme activity. For example, compound 3 (ester) has an IC₅₀ of 0.95 µg/mL, while its corresponding acid (compound 18 ) is inactive.[1]

    • Compounds with potent mtFabH inhibitory activity are not active against the whole M. tuberculosis cell, possibly due to issues with cell wall penetration or efflux.[1]

SAR_Summary cluster_scaffold 2-Aminothiazole-4-Carboxylate Core cluster_substituents Key Substitutions cluster_activity Resulting Biological Activity Scaffold Thiazole Core R1 2-Position Substituent Free_Amine -NH₂ Bromoacetamido -NHCOCH₂Br R2 5-Position Substituent Benzyl Benzyl R2->Benzyl Activity_WC Potent Whole-Cell Activity (Low MIC) Activity_Enzyme Potent mtFabH Inhibition (Low IC50) No_Activity No Activity Free_Amine->Activity_WC Essential for whole-cell activity Free_Amine->No_Activity Leads to no mtFabH activity Bromoacetamido->Activity_Enzyme Essential for mtFabH inhibition Bromoacetamido->No_Activity Leads to no whole-cell activity Benzyl->Activity_WC Enhances potency

Caption: A diagram illustrating the divergent structure-activity relationships.

Experimental Protocols

The synthesis and evaluation of these compounds follow established methodologies.

The synthetic procedure allows for flexible derivatization at key positions.[1][2]

  • Darzens Reaction: An appropriate aldehyde is reacted with methyl dichloroacetate to afford a mixture of an α-chloro glycidic ester and a β-chloro α-oxoester.

  • Hantzsch Thiazole Synthesis: The crude mixture from the previous step is immediately reacted with thiourea in methanol. This cyclization reaction forms the core methyl 2-aminothiazole-4-carboxylate ring system, yielding derivatives with a free amine at the 2-position (e.g., compounds 2 , 6-8 ).

  • Hydrolysis: The methyl esters can be hydrolyzed using a base like sodium hydroxide, followed by an acidic workup, to generate the corresponding carboxylic acids (e.g., compounds 9-12 ).[1]

  • Amidation: To create the bromoacetamido analogues, the free amine derivatives are reacted with 2-bromoacetyl chloride in an anhydrous solvent like THF at 0°C (e.g., compounds 3 , 13-15 ).[1]

Synthesis_Workflow Aldehyde Aldehyde (R²CHO) Step1 Darzens Reaction Aldehyde->Step1 Dichloroacetate Methyl Dichloroacetate Dichloroacetate->Step1 Thiourea Thiourea Step2 Hantzsch Thiazole Synthesis Thiourea->Step2 Intermediate1 Glycidic Ester / Oxoester Mixture Step1->Intermediate1 Intermediate1->Step2 Product_Ester 2-Amino-4-carboxylate Ester Derivative Step2->Product_Ester Step3 Hydrolysis (NaOH) Product_Ester->Step3 Step4 Amidation (Bromoacetyl Chloride) Product_Ester->Step4 Product_Acid Carboxylic Acid Derivative Step3->Product_Acid Product_Amide 2-Bromoacetamido Derivative Step4->Product_Amide

Caption: General synthetic workflow for 2-aminothiazole-4-carboxylate derivatives.

The Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv is determined using a microplate-based assay.

  • Preparation: Test compounds are dissolved in DMSO to create stock solutions.

  • Inoculation: 96-well microplates are prepared with serial dilutions of the test compounds in a suitable broth medium (e.g., 7H9). A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • Incubation: Plates are incubated at 37°C for a defined period (typically 7-14 days).

  • Endpoint Reading: A viability indicator, such as Resazurin, is added to each well. A color change (e.g., from blue to pink) indicates bacterial growth.

  • MIC Value: The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.

The half-maximal inhibitory concentration (IC₅₀) against the mtFabH enzyme is measured using a spectrophotometric assay that monitors the consumption of NADPH.

  • Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing buffer, NADPH, the substrates (acetoacetyl-CoA and holo-ACP), and the enzyme mtFabH.

  • Inhibition: Test compounds at various concentrations are added to the wells.

  • Initiation: The reaction is initiated by the addition of the reductase enzyme FabG1.

  • Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

  • IC₅₀ Calculation: The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO without inhibitor). The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Broader Biological Context

While this guide focuses on anti-tubercular applications, the 2-aminothiazole scaffold is a privileged structure in drug discovery. Derivatives have been investigated for a range of other biological activities, including:

  • Anticancer: Certain derivatives have shown lethal activity against cancer cell lines like the HS 578T breast cancer line.[4][5]

  • Enzyme Inhibition: The scaffold has been used to develop potent inhibitors of other enzymes, such as renin and broad-spectrum metallo-β-lactamases.[6][7]

  • Antimicrobial: Schiff base derivatives of ethyl 2-aminothiazole-4-carboxylate have demonstrated significant antibacterial and antifungal potential against multi-drug resistant strains.[8]

References

Comparative Efficacy of Methyl 2-amino-5-methylthiazole-4-carboxylate Derivatives: An In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activity of novel thiazole compounds, presenting a comparative analysis of their in vitro efficacy. This report synthesizes data from multiple studies, offering a clear comparison of anticancer, antimicrobial, and enzyme inhibitory activities through structured data tables, detailed experimental protocols, and pathway visualizations.

Methyl 2-amino-5-methylthiazole-4-carboxylate and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. Their structural versatility allows for modifications that can significantly enhance their potency against various therapeutic targets. This guide provides a comparative overview of the in vitro efficacy of these derivatives, drawing on published experimental data to inform future drug discovery and development efforts.

Anticancer Activity

Derivatives of the 2-aminothiazole scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiazole derivatives against different cancer cell lines. This data highlights the structure-activity relationships, where substitutions on the thiazole ring influence the anticancer potency.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
OMS5 4-NitroanilineLung (A549)22.13[1]
Breast (MCF-7)35.48[1]
OMS14 Piperazine-4-nitroanilineLung (A549)41.68[1]
Breast (MCF-7)61.03[1]
Compound 4c 2-(4-Hydroxy-3-(piperidin-1-ylmethyl)benzylidene)hydrazinylBreast (MCF-7)2.57 ± 0.16[2]
Liver (HepG2)7.26 ± 0.44[2]
Compound 27 Not SpecifiedLiver (HepG2)0.62 ± 0.34[3]
Sorafenib (Ref.) -Liver (HepG2)1.62 ± 0.27[3]
Staurosporine (Ref.) -Breast (MCF-7)6.77 ± 0.41[2]
Liver (HepG2)8.4 ± 0.51[2]
Compound 3b 7-chloro-3-phenyl-5-(trifluoromethyl)Leukemia (CCRF-CEM)Growth % -51.41[4]
NS Lung (NCI-H522)Growth % -67.57[4]
Colon (SW-620)Growth % -63.05[4]
Melanoma (SK-MEL-28)Growth % -62.53[4]
Renal (UO-31)Growth % -82.97[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][5]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a density of approximately 5 × 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Anticancer Mechanism of Action

Several studies suggest that the anticancer effects of these derivatives can be attributed to the inhibition of specific signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[1] Some compounds have also been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[2]

anticancer_pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Thiazole Methyl 2-amino-5-methylthiazole -4-carboxylate Derivative Thiazole->RTK Thiazole->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Putative signaling pathway inhibition by thiazole derivatives.

Antimicrobial Activity

The 2-aminothiazole core is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives have shown promising activity against various bacterial and fungal strains.

In Vitro Antimicrobial Susceptibility Data

The following table presents the minimum inhibitory concentration (MIC) values of selected thiazole derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylate Mycobacterium tuberculosis H37Rv0.06[6]
Isoniazid (Ref.) Mycobacterium tuberculosis H37Rv0.25[6]
Thiolactomycin (Ref.) Mycobacterium tuberculosis H37Rv13[6]
Compound 12f Staphylococcus aureusComparable to Ampicillin[7]
Bacillus subtilisComparable to Gentamicin[7]
Compound 1b Bacillus cereusSignificant Activity
Klebsiella pneumoniaeSignificant Activity
Compound 3b Staphylococcus aureusSignificant Activity
Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

experimental_workflow start Start prep_compounds Prepare stock solutions of Thiazole Derivatives start->prep_compounds serial_dilute Perform serial dilutions in 96-well plate prep_compounds->serial_dilute inoculate Inoculate wells with microbial suspension serial_dilute->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate plate under optimal conditions inoculate->incubate read_results Observe for visible growth and determine MIC incubate->read_results end End read_results->end

Caption: General workflow for MIC determination.

Enzyme Inhibition

Certain derivatives of this compound have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

In Vitro Enzyme Inhibition Data

The table below summarizes the inhibitory activity of selected thiazole derivatives against specific enzymes, expressed as IC50 or Ki values.

Compound IDEnzyme TargetIC50 / Ki (µM)Reference
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate mtFabHIC50: 2.43 ± 0.13[6]
Compound 5b Xanthine Oxidase (XO)IC50: 0.57[8]
Compound 5c Xanthine Oxidase (XO)IC50: 0.91[8]
2-amino-4-(4-chlorophenyl)thiazole Carbonic Anhydrase I (hCA I)Ki: 0.008 ± 0.001[9]
2-amino-4-(4-bromophenyl)thiazole Carbonic Anhydrase II (hCA II)Ki: 0.124 ± 0.017[9]
Acetylcholinesterase (AChE)Ki: 0.129 ± 0.030[9]
Butyrylcholinesterase (BChE)Ki: 0.083 ± 0.041[9]
Compound 2a Carbonic Anhydrase I (hCA I)IC50: 39.38 - 198.04[10]
Carbonic Anhydrase II (hCA II)IC50: 39.16 - 86.64[10]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

The inhibitory activity of the compounds against a specific enzyme is determined using an in vitro assay tailored to the enzyme's function. A general protocol is outlined below.

  • Reagent Preparation: Prepare buffer solutions, the enzyme, the substrate, and the test compounds at desired concentrations.

  • Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of the thiazole derivative for a specific period to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This is often done spectrophotometrically by observing a change in absorbance.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

This comparative guide underscores the potential of this compound derivatives as a versatile scaffold for the development of novel therapeutics. The presented data and protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of new and more potent drug candidates. Further in vivo studies are warranted to validate the promising in vitro activities of these compounds.

References

A Comparative Guide to the Cytotoxicity of 2-Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including several clinically approved drugs.[1] Its derivatives have garnered significant attention for their potent anticancer properties, demonstrating cytotoxic effects across a wide array of human cancer cell lines.[1][2] This guide provides a comparative analysis of the cytotoxic profiles of various 2-aminothiazole analogs, supported by experimental data to aid in the advancement of cancer research and drug discovery.

Comparative Cytotoxicity Data

The cytotoxic potential of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the in vitro cytotoxicity of selected 2-aminothiazole analogs against various cancer cell lines, showcasing the diverse potency of these compounds.

Compound/DerivativeCancer Cell LineIC50 Value
Benzazole analog 6b MCF-7 (Breast Cancer)17.2 ± 1.9 μM
A549 (Lung Cancer)19.0 ± 3.2 μM
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM
Compound 20 H1299 (Lung Cancer)4.89 µM
SHG-44 (Glioma)4.03 µM
TH-39 K562 (Leukemia)0.78 µM
Compounds 23 and 24 HepG2 (Liver Cancer)0.51 mM and 0.57 mM
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM
Compound 79a MCF-7 (Breast Cancer)2.32 µg/mL (GI50)
Compound 79b A549 (Lung Cancer)1.61 µg/mL (GI50)
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88) HS 578T (Breast Cancer)0.8 µM

Mechanisms of Anticancer Action

The cytotoxic effects of 2-aminothiazole derivatives are largely attributed to their ability to interfere with key cellular processes, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1]

Induction of Apoptosis: A significant number of 2-aminothiazole analogs have been shown to trigger apoptosis in cancer cells.[1] This is often achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. For instance, some derivatives can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1] This shift disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M phases.[1] This prevents the cancer cells from progressing through the division cycle and ultimately leads to cell death.

cluster_0 Apoptosis Induction by 2-Aminothiazole Analogs aminothiazole 2-Aminothiazole Analogs bcl2 Downregulation of Bcl-2 (Anti-apoptotic) aminothiazole->bcl2 bax Upregulation of Bax (Pro-apoptotic) aminothiazole->bax mitochondria Mitochondrial Disruption bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole analogs.

Experimental Protocols

The evaluation of the cytotoxic activity of 2-aminothiazole derivatives is predominantly carried out using in vitro cell-based assays. A standard experimental workflow is outlined below.

cluster_1 Experimental Workflow for Cytotoxicity Assessment cell_culture 1. Cell Culture (Seeding in 96-well plates) treatment 2. Compound Treatment (Varying concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 24-72 hours) treatment->incubation mtt_assay 4. MTT Assay (Addition of MTT reagent) incubation->mtt_assay formazan 5. Formazan Solubilization (Addition of DMSO) mtt_assay->formazan absorbance 6. Absorbance Reading (e.g., 570 nm) formazan->absorbance ic50 7. IC50 Calculation absorbance->ic50

References

Comparative Analysis of Methyl 2-amino-5-methylthiazole-4-carboxylate via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectral data for Methyl 2-amino-5-methylthiazole-4-carboxylate against structurally related analogs. The information is intended for researchers, scientists, and professionals in drug development to facilitate the characterization and identification of this compound.

Spectroscopic Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two related compounds. The data was acquired in DMSO-d₆.

¹H NMR Data Comparison

CompoundChemical Shift (δ) in ppm (Multiplicity, Integration, Assignment)
This compound [1]2.49 (s, 3H, -CH₃), 3.70 (s, 3H, -OCH₃), 6.97 (s, 2H, -NH₂)
Methyl 2-amino-5-phenylthiazole-4-carboxylate[1]3.65 (s, 3H, -OCH₃), 7.25 (s, 2H, -NH₂), 7.29–7.39 (m, 5H, Ar-H)
Methyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate[1]3.70 (s, 3H, -OCH₃), 7.76 (m, 3H, Ar-H), 7.81 (s, 1H, Ar-H)

¹³C NMR Data Comparison

CompoundChemical Shift (δ) in ppm
This compound [1]12.7, 52.1, 135.2, 137.1, 164.3, 167.5
Methyl 2-amino-5-phenylthiazole-4-carboxylate[1]128.35, 128.68, 129.88, 131.65, 131.98, 137.54, 164.19, 166.13
Methyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate[1]52.0, 128.19, 128.8, 129.01, 129.95, 130.54, 132.68, 133.13, 136.1, 162.26, 166.1

Experimental Protocols

General Procedure for NMR Data Acquisition

The NMR spectra were recorded on a spectrometer operating at a frequency of 270 MHz for ¹H NMR and 67.5 MHz for ¹³C NMR.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The multiplicity of the signals is abbreviated as s (singlet) and m (multiplet).

Visualization of Molecular Structure

To aid in the interpretation of the NMR data, the chemical structure of this compound with atom numbering is provided below.

Caption: Structure of this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl 2-amino-5-methylthiazole-4-carboxylate, a solid organic compound.

Hazard Profile:

This compound is classified as an acute oral toxicant (Category 4), meaning it is harmful if swallowed.[1] The associated GHS pictogram is GHS07, indicated by an exclamation mark, with a "Warning" signal word.[1] While specific environmental hazards for this compound are not fully detailed, a closely related substance, 2-Amino-5-methylthiazole, is known to be very toxic to aquatic life with long-lasting effects.[2][3] Therefore, it is crucial to prevent its entry into drains and waterways.[2]

Quantitative Data

Currently, there is no specific quantitative data available for the disposal of this compound. It is recommended to consult your institution's environmental health and safety (EHS) department for specific disposal quantity limits.

ParameterValueRegulations
Permissible Exposure Limit (PEL)Data not availableOSHA
Recommended Exposure Limit (REL)Data not availableNIOSH
Threshold Limit Value (TLV)Data not availableACGIH

Operational Plan for Disposal

This protocol outlines the necessary steps for the safe handling and disposal of this compound and associated contaminated materials.

Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A dust mask (e.g., N95) is recommended when handling the solid powder to avoid inhalation.[4]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste:

    • Collect surplus or expired this compound in its original container if possible, or in a clearly labeled, compatible container.[5]

    • Label the container as "Hazardous Waste" and include the full chemical name: "this compound".[5]

    • This is considered an organic solid waste and should be placed in a designated container for this waste stream.[6]

  • Contaminated Labware:

    • Disposable items such as gloves, weigh boats, and paper towels that are contaminated with the chemical should be collected in a separate, clearly labeled hazardous waste bag or container.[5][7]

    • Non-disposable contaminated items like glassware should be decontaminated. If decontamination is not possible, they must be disposed of as hazardous waste.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the solid from spreading or entering drains.[2]

  • Cleanup:

    • Wearing appropriate PPE, carefully sweep up the solid material.[2][8] Avoid generating dust.

    • Place the swept-up material and any contaminated cleaning materials into a labeled hazardous waste container.[9]

    • Clean the spill area with soap and water, collecting the cleaning solution for disposal as hazardous aqueous waste.

Storage of Waste
  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

  • Ensure the container is kept away from incompatible materials.

Final Disposal
  • Do not dispose of this compound down the drain or in regular trash.[2]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_waste_type Identify Waste Type cluster_solid Solid Chemical Waste cluster_labware Contaminated Labware cluster_spill Spill Cleanup cluster_storage Temporary Storage cluster_end Final Disposal start Disposal of Methyl 2-amino-5- methylthiazole-4-carboxylate waste_type Is the waste solid chemical, contaminated labware, or a spill? start->waste_type solid_waste Collect in a labeled hazardous waste container for 'Organic Solids'. waste_type->solid_waste Solid Chemical labware Place in a separate, labeled hazardous waste container. waste_type->labware Contaminated Labware spill Sweep up solid, place in hazardous waste container. waste_type->spill Spill storage Store sealed container in a designated satellite accumulation area. solid_waste->storage labware->storage spill->storage end_point Arrange for pickup by a licensed hazardous waste contractor. storage->end_point

Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Methyl 2-amino-5-methylthiazole-4-carboxylate. The following procedures are based on established safety protocols for similar thiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[1]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[1][2]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[1]
Chemical-Resistant ApronPolyethylene-coated polypropylene or similarAdvised for larger quantities or when there is a splash risk.[2]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[2]
Foot Protection Closed-toe Shoes-Protects feet from spills and falling objects.[2]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and laundered before reuse.

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[1]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.[1]

Emergency Procedures

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if symptoms occur.[3]

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[3]

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Chemical: Dispose of contents and container to an approved waste disposal plant.[3]

  • Contaminated Packaging: Handle uncleaned, empty containers as you would the product itself.[2]

  • Consult EHS: Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_reaction Perform Experimental Procedure prep_weigh->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate storage_seal Tightly Seal Container handle_reaction->storage_seal If not all material is used cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_ppe_removal Remove PPE cleanup_dispose_waste->cleanup_ppe_removal cleanup_wash Wash Hands Thoroughly cleanup_ppe_removal->cleanup_wash storage_store Store in Cool, Dry, Ventilated Area storage_seal->storage_store

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-methylthiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-methylthiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.